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  • Product: 4-Amino-2-isopropoxy-N-methylbenzamide
  • CAS: 1341464-10-5

Core Science & Biosynthesis

Foundational

4-Amino-2-isopropoxy-N-methylbenzamide chemical structure and properties

An In-depth Technical Guide to 4-Amino-2-isopropoxy-N-methylbenzamide: Synthesis, Properties, and Potential Applications Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Amino-2-isopropoxy-N-methylbenzamide: Synthesis, Properties, and Potential Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Amino-2-isopropoxy-N-methylbenzamide, a substituted benzamide with potential applications in pharmaceutical and materials science research. While this specific molecule is not extensively documented in publicly available literature, this guide extrapolates its chemical properties, proposes a viable synthetic pathway, and discusses potential biological activities based on the known characteristics of structurally related compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a scientifically grounded framework for the synthesis and investigation of this novel compound.

Introduction and Chemical Identity

4-Amino-2-isopropoxy-N-methylbenzamide belongs to the benzamide class of organic compounds, which are characterized by a benzene ring attached to an amide functional group. Substituted benzamides are a cornerstone in medicinal chemistry, with numerous examples demonstrating a wide range of biological activities, including antiemetic, antipsychotic, and anticancer properties.[1] The specific substitutions of an amino group at the 4-position, an isopropoxy group at the 2-position, and a methyl group on the amide nitrogen are expected to modulate the molecule's physicochemical properties and biological activity.

Chemical Structure:

Caption: 2D Chemical Structure of 4-Amino-2-isopropoxy-N-methylbenzamide.

Key Identifiers:

IdentifierValue
IUPAC Name 4-amino-2-isopropoxy-N-methylbenzamide
Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
CAS Number Not available

Physicochemical Properties (Predicted)

The physicochemical properties of 4-Amino-2-isopropoxy-N-methylbenzamide have been estimated based on the analysis of structurally similar compounds found in public databases like PubChem. These values provide a useful baseline for experimental design.

PropertyPredicted ValueReference Compound(s)
Melting Point 160-180 °C4-Amino-N-methylbenzamide (178-184 °C), 4-amino-2-fluoro-N-methylbenzamide (m.p. not specified)
Boiling Point > 300 °C (decomposes)High molecular weight amides generally have high boiling points.
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in water.Based on general solubility of benzamide derivatives.
pKa Basic pKa (amino group) ~4-5; Acidic pKa (amide N-H) ~17Estimated from similar anilines and amides.
LogP ~2.5Calculated based on contributions from functional groups.

Proposed Synthesis Pathway

A robust synthesis of 4-Amino-2-isopropoxy-N-methylbenzamide can be envisioned starting from the commercially available 4-amino-2-hydroxybenzoic acid. This multi-step synthesis involves protection of the amino group, etherification of the hydroxyl group, amidation of the carboxylic acid, and a final deprotection step.

Synthesis_Pathway A 4-Amino-2-hydroxybenzoic acid B 4-Nitro-2-hydroxybenzoic acid A->B Oxidation (e.g., H2O2/H2SO4) C 4-Nitro-2-isopropoxybenzoic acid B->C Williamson Ether Synthesis (Isopropyl bromide, Base) D 4-Nitro-2-isopropoxybenzoyl chloride C->D Acyl Chloride Formation (SOCl2 or (COCl)2) E 4-Nitro-2-isopropoxy-N-methylbenzamide D->E Amidation (Methylamine) F 4-Amino-2-isopropoxy-N-methylbenzamide E->F Reduction (e.g., Fe/NH4Cl or H2, Pd/C)

Caption: Proposed synthetic workflow for 4-Amino-2-isopropoxy-N-methylbenzamide.

Detailed Experimental Protocol

Step 1: Nitration of 4-Amino-2-hydroxybenzoic acid

  • Rationale: Direct isopropylation of 4-amino-2-hydroxybenzoic acid is challenging due to the nucleophilicity of the amino group. Therefore, the amino group is first converted to a nitro group, which is a strong electron-withdrawing group and can be reduced back to an amino group in the final step.

  • Procedure:

    • To a cooled (0-5 °C) solution of 4-amino-2-hydroxybenzoic acid in concentrated sulfuric acid, add a nitrating mixture (a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 10 °C.

    • Stir the reaction mixture at low temperature for 2-3 hours.

    • Pour the reaction mixture onto crushed ice to precipitate the product.

    • Filter the solid, wash with cold water until the washings are neutral, and dry to obtain 4-nitro-2-hydroxybenzoic acid.

Step 2: Williamson Ether Synthesis

  • Rationale: The phenolic hydroxyl group is converted to an isopropoxy ether via a Williamson ether synthesis. A suitable base is used to deprotonate the phenol, which then acts as a nucleophile.

  • Procedure:

    • Dissolve 4-nitro-2-hydroxybenzoic acid in a suitable solvent such as DMF or acetone.

    • Add a base, for example, potassium carbonate (K2CO3), and stir the mixture.

    • Add isopropyl bromide and heat the reaction mixture to reflux for several hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization.

Step 3: Acyl Chloride Formation

  • Rationale: The carboxylic acid is converted to a more reactive acyl chloride to facilitate the subsequent amidation reaction. Thionyl chloride or oxalyl chloride are common reagents for this transformation.

  • Procedure:

    • To a suspension of 4-nitro-2-isopropoxybenzoic acid in an inert solvent like dichloromethane (DCM) or toluene, add thionyl chloride and a catalytic amount of DMF.[2]

    • Reflux the mixture for 2-3 hours until the evolution of gas ceases.

    • Remove the excess thionyl chloride and solvent under vacuum to obtain the crude 4-nitro-2-isopropoxybenzoyl chloride, which can be used in the next step without further purification.

Step 4: Amidation

  • Rationale: The acyl chloride readily reacts with methylamine to form the corresponding N-methylamide.

  • Procedure:

    • Dissolve the crude acyl chloride in a dry, aprotic solvent like DCM.

    • Cool the solution in an ice bath and add a solution of methylamine (as a solution in THF or as a gas) dropwise.

    • Stir the reaction at room temperature for a few hours.

    • Wash the reaction mixture with dilute acid, then with a basic solution (e.g., NaHCO3), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-nitro-2-isopropoxy-N-methylbenzamide.

Step 5: Reduction of the Nitro Group

  • Rationale: The final step is the reduction of the nitro group to the primary amine. Several methods are available, with catalytic hydrogenation or reduction with metals in acidic media being common choices.

  • Procedure:

    • A common method involves dissolving the nitro compound in a solvent mixture like ethanol and water.[2]

    • Add an excess of iron powder and a catalytic amount of ammonium chloride.[2]

    • Heat the mixture to reflux and stir vigorously for several hours.

    • Monitor the reaction by TLC. Once complete, filter the hot solution through a pad of celite to remove the iron salts.

    • Concentrate the filtrate and extract the product with a suitable organic solvent like ethyl acetate.

    • Dry the organic layer and remove the solvent to obtain the final product, 4-amino-2-isopropoxy-N-methylbenzamide. Purification can be achieved by column chromatography or recrystallization.

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for 4-Amino-2-isopropoxy-N-methylbenzamide, the benzamide scaffold is present in many biologically active molecules. The structural similarity to other compounds suggests potential areas of investigation.

  • Anticancer Activity: Many substituted benzamides exhibit anticancer properties. For instance, Entinostat (MS-275) is a benzamide-containing histone deacetylase (HDAC) inhibitor.[3] The structural features of 4-Amino-2-isopropoxy-N-methylbenzamide could allow it to interact with various enzymatic targets.

  • Antimicrobial and Antifungal Activity: Derivatives of 2-aminobenzamide have shown antimicrobial and antifungal properties.[4] The presence of the amino and isopropoxy groups could influence the compound's ability to penetrate microbial cell walls and interact with intracellular targets.

  • Dopamine Receptor Antagonism: Some benzamides are known to act as dopamine D2 receptor antagonists, leading to their use as antipsychotic and antiemetic drugs. The substitution pattern on the aromatic ring is crucial for this activity.

Potential_Signaling_Pathways cluster_0 Cellular Effects cluster_1 Potential Targets Apoptosis Apoptosis Cell Cycle Arrest Cell Cycle Arrest Inhibition of Proliferation Inhibition of Proliferation HDACs HDACs HDACs->Apoptosis HDACs->Cell Cycle Arrest Dopamine Receptors Dopamine Receptors Modulation of Neuronal Signaling Modulation of Neuronal Signaling Dopamine Receptors->Modulation of Neuronal Signaling Microbial Enzymes Microbial Enzymes Microbial Enzymes->Inhibition of Proliferation 4-Amino-2-isopropoxy-N-methylbenzamide 4-Amino-2-isopropoxy-N-methylbenzamide 4-Amino-2-isopropoxy-N-methylbenzamide->HDACs Inhibition? 4-Amino-2-isopropoxy-N-methylbenzamide->Dopamine Receptors Antagonism? 4-Amino-2-isopropoxy-N-methylbenzamide->Microbial Enzymes Inhibition?

Caption: Hypothetical signaling pathways for 4-Amino-2-isopropoxy-N-methylbenzamide.

Analytical Characterization

The identity and purity of synthesized 4-Amino-2-isopropoxy-N-methylbenzamide would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would confirm the chemical structure, showing characteristic peaks for the aromatic protons, the isopropoxy group, the N-methyl group, and the amino group.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as the N-H stretches of the amine and amide, the C=O stretch of the amide, and the C-O stretch of the ether.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

This technical guide has presented a detailed profile of 4-Amino-2-isopropoxy-N-methylbenzamide, a novel compound with potential for further scientific exploration. While experimental data for this specific molecule is scarce, a plausible and detailed synthetic route has been proposed, based on established chemical principles. Furthermore, its physicochemical properties have been estimated, and potential avenues for biological investigation have been outlined, drawing from the extensive literature on related benzamide derivatives. This guide serves as a foundational resource for researchers interested in synthesizing and evaluating this and other new chemical entities.

References

  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. (2021). MDPI. Available at: [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). Hilaris. Available at: [Link]

  • N-(2-amino-4-methylphenyl)-3-isopropoxybenzamide. PubChem. Available at: [Link]

  • 4-Amino-2-fluoro-N-methylbenzamide. PubChem. Available at: [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). ResearchGate. Available at: [Link]

  • 4-amino-2-(4-chlorophenoxy)-N-methylbenzamide. PubChem. Available at: [Link]

  • Process for producing 4-amino-2-hydroxybenzoic acid. (1953). Google Patents.
  • Synthesis of 4-amino-2-chloro-N-cyclohexyl-N-methyl-benzoic acid amide. PrepChem.com. Available at: [Link]

Sources

Exploratory

Synonyms for 4-Amino-2-isopropoxy-N-methylbenzamide in literature

An In-depth Technical Guide to the Synthesis and Application of Key 4-Aminobenzamide Derivatives in Medicinal Chemistry Introduction: Navigating the Landscape of Substituted Benzamides In the field of medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Application of Key 4-Aminobenzamide Derivatives in Medicinal Chemistry

Introduction: Navigating the Landscape of Substituted Benzamides

In the field of medicinal chemistry, the benzamide scaffold is a cornerstone for the development of a diverse array of therapeutic agents. While the initial query for "4-Amino-2-isopropoxy-N-methylbenzamide" did not yield significant literature, this highlights a common challenge in chemical research: the vastness of chemical space and the varying degrees of documentation for specific analogues. However, this provides an opportunity to delve into the rich chemistry and therapeutic relevance of its closely related and well-documented structural cousins. This guide will focus on two such analogues, 4-Amino-2-fluoro-N-methylbenzamide and 4-Amino-N-methylbenzamide , which serve as critical intermediates in the synthesis of cutting-edge pharmaceuticals.

This technical guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive overview of the nomenclature, synthesis, and applications of these key substituted benzamides. We will explore the causal relationships in their synthetic pathways and their pivotal role in the development of potent therapeutic agents.

Nomenclature and Identification of Key Benzamide Intermediates

Precise identification of chemical entities is paramount for reproducibility and regulatory compliance. The following table summarizes the key identifiers for the primary compounds discussed in this guide.

Compound NameStructureCAS NumberMolecular FormulaMolecular WeightIUPAC Name
4-Amino-2-fluoro-N-methylbenzamide 915087-25-1[1]C₈H₉FN₂O[1]168.17 g/mol [1]4-amino-2-fluoro-N-methylbenzamide[1]
4-Amino-N-methylbenzamide 6274-22-2[2]C₈H₁₀N₂O[2]150.18 g/mol [2]4-amino-N-methylbenzamide[3]

Synthesis of 4-Amino-2-fluoro-N-methylbenzamide: A Key Intermediate for Anti-Androgen Therapeutics

4-Amino-2-fluoro-N-methylbenzamide is a crucial building block in the synthesis of the anti-androgen drug Enzalutamide (MDV3100), used in the treatment of advanced prostate cancer.[4][5] Its synthesis is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and efficient route starts from 2-fluoro-4-nitrotoluene.[4][5][6]

The overall workflow can be visualized as a three-step process: oxidation, amidation, and reduction.

Synthesis of 4-Amino-2-fluoro-N-methylbenzamide start 2-Fluoro-4-nitrotoluene step1 Step 1: Oxidation (KMnO₄, NaOH) start->step1 Oxidation of methyl group intermediate1 2-Fluoro-4-nitrobenzoic acid step1->intermediate1 step2 Step 2: Amidation (SOCl₂, Methylamine) intermediate1->step2 Conversion to amide intermediate2 2-Fluoro-4-nitro-N-methylbenzamide step2->intermediate2 step3 Step 3: Reduction (Pd/C, H₂) intermediate2->step3 Reduction of nitro group end 4-Amino-2-fluoro-N-methylbenzamide step3->end

Caption: Synthetic workflow for 4-Amino-2-fluoro-N-methylbenzamide.

Experimental Protocol: Synthesis of 4-Amino-2-fluoro-N-methylbenzamide

Step 1: Oxidation of 2-Fluoro-4-nitrotoluene to 2-Fluoro-4-nitrobenzoic acid

  • Rationale: This initial step converts the methyl group of the starting material into a carboxylic acid, which is necessary for the subsequent amidation. Potassium permanganate (KMnO₄) is a strong oxidizing agent suitable for this transformation. The reaction is typically carried out in an aqueous basic solution (NaOH) to maintain the solubility of the permanganate and the intermediate carboxylate salt.[6]

  • Procedure:

    • To a reaction vessel, add 2-fluoro-4-nitrotoluene, water, sodium hydroxide, and a phase-transfer catalyst such as tetrabutylammonium chloride.[6]

    • Heat the mixture to approximately 75-80°C with stirring.[6]

    • Slowly add potassium permanganate in portions to control the exothermic reaction.[6]

    • Maintain the reaction at around 95°C for several hours until completion, monitoring by TLC.[6]

    • Filter the hot reaction mixture to remove manganese dioxide byproduct.

    • Acidify the filtrate with concentrated hydrochloric acid to a pH of ~2 to precipitate the product.[6]

    • Filter, wash the solid with water, and dry to obtain 2-fluoro-4-nitrobenzoic acid.[6]

Step 2: Amidation to 2-Fluoro-4-nitro-N-methylbenzamide

  • Rationale: The carboxylic acid is converted into a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). This intermediate readily reacts with methylamine to form the desired N-methylbenzamide.

  • Procedure:

    • Suspend 2-fluoro-4-nitrobenzoic acid in a suitable solvent like toluene.

    • Add thionyl chloride and a catalytic amount of DMF, then heat the mixture to reflux for several hours.

    • Remove the excess thionyl chloride and solvent under reduced pressure.

    • Dissolve the resulting crude acyl chloride in a solvent like dichloromethane and add it dropwise to a solution of methylamine in water at a low temperature (0-5°C).

    • Stir the reaction for a few hours, allowing it to warm to room temperature.

    • Extract the product into an organic solvent, wash with brine, dry over sodium sulfate, and concentrate to yield 2-fluoro-4-nitro-N-methylbenzamide.

Step 3: Reduction to 4-Amino-2-fluoro-N-methylbenzamide

  • Rationale: The final step involves the reduction of the nitro group to an amino group. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and highly efficient method for this transformation, offering high yields and purity.[5] This method is preferred over older methods using iron powder in acidic conditions, which generate significant waste.[5]

  • Procedure:

    • In an autoclave, dissolve 2-fluoro-4-nitro-N-methylbenzamide in a solvent such as propyl acetate or ethanol.[5]

    • Add 10% Pd/C catalyst (typically 5-10% by weight of the substrate).[5]

    • Pressurize the vessel with hydrogen gas (e.g., 2-10 atmospheres) and stir at room temperature for 12-24 hours.[5]

    • Upon completion, filter the reaction mixture to recover the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the final product, 4-amino-2-fluoro-N-methylbenzamide, as an off-white solid.[5] This process consistently yields a product with high purity (>98%).[5]

Synthesis of 4-Amino-N-methylbenzamide

4-Amino-N-methylbenzamide is another valuable benzamide intermediate. Its synthesis is more direct, typically involving the reduction of N-methyl-4-nitrobenzamide.

Experimental Protocol: Synthesis via Reduction
  • Rationale: This protocol employs zinc powder in the presence of ammonium chloride as the reducing system. This is a classic and effective method for the reduction of aromatic nitro compounds.

  • Procedure: [3]

    • Dissolve N-methyl-4-nitrobenzamide in a mixture of THF, methanol, and water.

    • Add an aqueous solution of ammonium chloride.

    • Add zinc powder portion-wise to the stirred solution. The reaction is exothermic and should be controlled.

    • Stir for approximately 15-30 minutes after the final addition of zinc.

    • Filter the reaction mixture through celite to remove inorganic solids.

    • Concentrate the filtrate to remove the organic solvents.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure to afford 4-Amino-N-methylbenzamide.

Synthesis of 4-Amino-N-methylbenzamide start N-Methyl-4-nitrobenzamide step1 Reduction (Zn, NH₄Cl) start->step1 Reduction of nitro group end 4-Amino-N-methylbenzamide step1->end

Caption: Synthetic workflow for 4-Amino-N-methylbenzamide.

Applications in Drug Discovery and Development

The substituted benzamide motif is prevalent in a wide range of biologically active compounds.[7] Their structural properties allow them to interact with various biological targets.

Key Intermediates in Cancer Therapy

As previously mentioned, 4-Amino-2-fluoro-N-methylbenzamide is a pivotal intermediate for the synthesis of Enzalutamide and Apalutamide, both of which are potent androgen receptor inhibitors used in the treatment of castration-resistant prostate cancer.[1][4] The presence of the fluoro group and the specific substitution pattern are critical for the final drug's activity.

Scaffolds for Neuroleptic Agents

Substituted benzamides have been extensively explored as potential atypical antipsychotic agents.[8] These compounds often act as potent antagonists for dopamine D2 and serotonin 5-HT2 receptors, and as agonists for 5-HT1a receptors.[8][9] The specific substituents on the benzamide ring modulate the binding affinity and selectivity for these receptors.

Broader Therapeutic Potential

The versatility of the benzamide scaffold extends to other therapeutic areas:

  • Anti-inflammatory Agents: Certain N-cyclohexyl-substituted benzamides have shown anti-inflammatory and analgesic properties.[7]

  • Kinase Inhibitors: Chiral benzyloxypyridinone derivatives, prepared using 4-amino-2-fluoro-N-methylbenzamide, have been investigated as c-Met kinase inhibitors.[10]

  • DNA Methyltransferase (DNMT) Inhibitors: Analogues of 4-Amino-N-(4-aminophenyl)benzamide have been synthesized and evaluated as inhibitors of DNA methylation, an important epigenetic target in cancer therapy.[11]

Conclusion

While the specific compound 4-Amino-2-isopropoxy-N-methylbenzamide remains sparsely documented, an exploration of its close structural analogues reveals a rich and therapeutically significant area of medicinal chemistry. The detailed synthetic protocols for 4-Amino-2-fluoro-N-methylbenzamide and 4-Amino-N-methylbenzamide provide a practical guide for researchers working on the synthesis of advanced pharmaceutical intermediates. The diverse applications of the substituted benzamide scaffold, from oncology to neuropharmacology, underscore its enduring importance in drug discovery. This guide serves as a testament to the principle that understanding the chemistry of core scaffolds can unlock the potential to develop a multitude of life-saving therapeutics.

References

  • Hester, J. B., et al. (1996). Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry, 39(12), 2353–2366. Retrieved from [Link]

  • Hester, J. B., et al. (1996). Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

  • King, F. D., et al. (1988). Substituted benzamides with conformationally restricted side chains. 2. Indolizidine derivatives as central dopamine receptor antagonists. Journal of Medicinal Chemistry, 31(9), 1708–1714. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • Carson, J. R., et al. (2001). Design and Synthesis of 4-Substituted Benzamides as Potent, Selective, and Orally Bioavailable IKs Blockers. Journal of Medicinal Chemistry, 44(23), 3937–3946. Retrieved from [Link]

  • ResearchGate. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Retrieved from [Link]

  • Mai, A., et al. (2017). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules, 22(9), 1433. Retrieved from [Link]

  • Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Apicule. (n.d.). 4-Amino-2-fluoro-N-methylbenzamide (CAS No: 915087-25-1) API Intermediate Manufacturers. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 6274-22-2 | Product Name : 4-Amino-N-methylbenzamide. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 2-Isopropoxy-4-aminobenzamide Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The benzamide scaffold is a cornerstone in medicinal chemistry, featured in a wide array of approved drugs with diverse therapeutic applications. T...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzamide scaffold is a cornerstone in medicinal chemistry, featured in a wide array of approved drugs with diverse therapeutic applications. This technical guide focuses on a specific, yet underexplored, class of these compounds: 2-isopropoxy-4-aminobenzamide derivatives. While direct literature on this precise scaffold is limited, this guide synthesizes information from closely related analogues to provide a comprehensive overview of its potential in drug discovery. We will delve into the rationale behind its design, plausible synthetic routes, potential biological targets, and a hypothesized structure-activity relationship (SAR). This document aims to serve as a foundational resource to stimulate and guide further research into this promising area of medicinal chemistry.

Introduction: The Benzamide Scaffold as a Privileged Structure

Benzamide derivatives are recognized as "privileged structures" in drug discovery, meaning they are capable of binding to a variety of biological targets with high affinity. This versatility has led to their successful development as antipsychotics, antiemetics, analgesics, and anticancer agents.[1][2] The biological activity of benzamides is highly dependent on the substitution pattern on the aromatic ring and the amide nitrogen. The strategic placement of functional groups can modulate physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn influences pharmacokinetic and pharmacodynamic profiles.[3]

The 2-isopropoxy-4-aminobenzamide scaffold presents a unique combination of functional groups that suggests potential for novel biological activities. The 4-amino group is a common feature in many bioactive benzamides, often acting as a key pharmacophoric element for target recognition. The 2-isopropoxy group, while less common, may confer advantageous properties such as improved metabolic stability and enhanced membrane permeability. This guide will explore the untapped potential of this specific substitution pattern.

Synthetic Strategies for 2-Isopropoxy-4-aminobenzamide Derivatives

The synthesis of 2-isopropoxy-4-aminobenzamide derivatives can be approached through several established routes in organic chemistry. A plausible and versatile strategy involves a multi-step sequence starting from commercially available precursors.

General Synthetic Workflow

A logical synthetic pathway would involve the initial synthesis of a substituted benzoic acid intermediate, followed by amidation.

Synthesis_Workflow A 4-Amino-2-hydroxybenzoic acid B 2-Isopropoxy-4-nitrobenzoic acid A->B Isopropylation & Nitration C 2-Isopropoxy-4-aminobenzoic acid B->C Reduction D 2-Isopropoxy-4-aminobenzoyl chloride C->D Chlorination E 2-Isopropoxy-4-aminobenzamide Derivatives D->E Amidation (R-NH2)

Caption: A potential synthetic workflow for 2-isopropoxy-4-aminobenzamide derivatives.

Key Experimental Protocols

Protocol 1: Synthesis of 4-Amino-2-hydroxybenzoic Acid

4-Amino-2-hydroxybenzoic acid is a key starting material. Its synthesis can be achieved from m-aminophenol through a carboxylation reaction.[2]

  • Reaction Setup: In a suitable high-pressure reactor, combine m-aminophenol and a potassium carbonate.

  • Carboxylation: Pressurize the reactor with carbon dioxide and heat the mixture. The reaction progress should be monitored by an appropriate method like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the reactor and carefully vent the CO2. The resulting solid is dissolved in water.

  • Purification: The aqueous solution is then acidified with a mineral acid (e.g., HCl) to precipitate the 4-amino-2-hydroxybenzoic acid. The product can be collected by filtration and purified by recrystallization.[2]

Protocol 2: Isopropylation of the Phenolic Hydroxyl Group

The conversion of the 2-hydroxy group to a 2-isopropoxy group can be achieved via a Williamson ether synthesis.

  • Alkylation: The phenolic hydroxyl group of a suitably protected 4-amino-2-hydroxybenzoic acid derivative (e.g., with the amino group protected as a nitro group) is deprotonated with a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., dimethylformamide).

  • Reaction with Isopropyl Halide: 2-Bromopropane or 2-iodopropane is then added to the reaction mixture, which is heated to facilitate the nucleophilic substitution reaction.

  • Purification: After completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the 2-isopropoxy derivative.

Protocol 3: Amidation to Form the Benzamide

The final step involves the formation of the amide bond. This can be achieved through the activation of the carboxylic acid, for instance, by converting it to an acyl chloride.[4][5]

  • Acyl Chloride Formation: The 2-isopropoxy-4-aminobenzoic acid (with the amino group potentially protected) is reacted with a chlorinating agent such as thionyl chloride or oxalyl chloride to form the corresponding benzoyl chloride.[6]

  • Amine Coupling: The freshly prepared and typically crude benzoyl chloride is then reacted with a desired primary or secondary amine in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to yield the final 2-isopropoxy-4-aminobenzamide derivative.[7]

  • Purification: The final compound is then purified using standard techniques like column chromatography or recrystallization.

An alternative approach for the synthesis of 2-aminobenzamides involves the use of isatoic anhydride.[8][9]

Potential Biological Activities and Therapeutic Targets

Given the diverse pharmacology of the broader benzamide class, 2-isopropoxy-4-aminobenzamide derivatives could plausibly exhibit a range of biological activities.

Anticancer Potential

Many substituted benzamides have demonstrated potent anticancer activity through various mechanisms. A notable example is the inhibition of histone deacetylases (HDACs).[10][11] The 2-aminobenzamide scaffold, in particular, is a known pharmacophore for HDAC inhibitors.

HDAC_Inhibition_Pathway cluster_0 Epigenetic Regulation cluster_1 Therapeutic Intervention HDACs HDACs Histones Histones HDACs->Histones Deacetylation Gene_Expression Gene_Expression HDACs->Gene_Expression Reactivation of Tumor Suppressor Genes DNA DNA Histones->DNA Chromatin Condensation Gene_Silencing Gene_Silencing DNA->Gene_Silencing 2-isopropoxy-4-aminobenzamide 2-isopropoxy-4-aminobenzamide 2-isopropoxy-4-aminobenzamide->HDACs Inhibition

Caption: Postulated mechanism of anticancer activity via HDAC inhibition.

The 4-amino group could potentially engage in key hydrogen bonding interactions within the active site of HDAC enzymes, while the 2-isopropoxy group might occupy a hydrophobic pocket, contributing to binding affinity and selectivity.

Neurodegenerative Diseases

Patents have been filed for aminobenzamide compounds for the treatment of neurodegenerative disorders such as Parkinson's disease.[12] More recently, novel anti-amyloid compounds are being patented for their potential in treating Alzheimer's and Parkinson's disease.[1] The ability of the 2-isopropoxy-4-aminobenzamide scaffold to cross the blood-brain barrier would be a critical factor for its potential application in neurodegenerative diseases. The lipophilicity introduced by the isopropoxy group could be advantageous in this regard.

Antimicrobial and Antifungal Activity

2-Aminobenzamide derivatives have been reported to possess significant antimicrobial and antifungal properties.[8][9] The mechanism of action is thought to involve the opening and closing of pharmacophore sites through tautomerism, which could be influenced by the electronic nature of the substituents on the aromatic ring.[13]

Structure-Activity Relationship (SAR) Insights

While a direct SAR for 2-isopropoxy-4-aminobenzamide derivatives is not available, we can infer potential relationships from related structures.

Structural Feature Potential Role in Biological Activity Rationale from Analogous Compounds
2-Isopropoxy Group Increased lipophilicity, improved metabolic stability, potential for hydrophobic interactions with the target.Alkoxy groups in general can enhance cell permeability and reduce metabolic degradation. The bulky isopropoxy group may provide steric hindrance to enzymatic attack.
4-Amino Group Key hydrogen bond donor, crucial for target recognition, can be a site for further derivatization.The 4-amino group is a common feature in many bioactive benzamides, often forming critical interactions with the target protein.[14][15]
Amide Moiety Hydrogen bond donor and acceptor, provides structural rigidity.The amide bond is a fundamental feature of the benzamide scaffold, participating in key binding interactions.
Substituents on Amide Nitrogen (R-group) Modulation of solubility, lipophilicity, and target selectivity.The nature of the R-group on the amide nitrogen is a common point of diversification in benzamide-based drug discovery to optimize potency and pharmacokinetic properties.

Conclusion and Future Directions

The 2-isopropoxy-4-aminobenzamide scaffold represents a promising, yet underexplored, area in medicinal chemistry. Based on the well-established pharmacological importance of the broader benzamide class, derivatives of this specific scaffold are predicted to have significant potential, particularly in the areas of oncology, neurodegenerative diseases, and infectious diseases.

Future research should focus on the synthesis and biological evaluation of a library of 2-isopropoxy-4-aminobenzamide derivatives with diverse substitutions on the amide nitrogen. Elucidating the precise mechanism of action and identifying the specific biological targets of these compounds will be crucial for their further development as therapeutic agents. This technical guide provides a solid foundation and a strategic framework for initiating such research endeavors.

References

  • Aminobenzamide compounds for the treatment of neurodegener
  • Our New Anti-Amyloid Compounds for Neurodegenerative Diseases: Patent Applic
  • An In-depth Technical Review of Benzamide, N-benzoyl-N-(phenylmethyl)-. Benchchem.
  • Process for producing 4-amino-2-hydroxybenzoic acid. US2644011A.
  • Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: Pharmacophore modeling and structure-activity rel
  • Avicenna Biosciences Secures U.S.
  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI.
  • Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. PubMed.
  • Treatment of neurodegenerative diseases, causation of memory enhancement, and assay for screening compounds for such.
  • Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the tre
  • Lead optimization of a 4-aminopyridine benzamide scaffold to identify potent, selective, and orally bioavailable TYK2 inhibitors. PubMed.
  • Application Notes and Protocols for the Synthesis of 4-Amino-2-chlorobenzoic Acid Deriv
  • An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide. Benchchem.
  • What compounds are formed from the reaction of benzoyl chloride w... Pearson.
  • Condensation of amino acids and substituted benzoyl chloride.
  • Synthesis, Toxicity, and Therapeutic Efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: A New Compound Preferentially Active in Slowly Growing Tumors. PubMed.
  • Primary amines react with benzoyl chloride to give: (A) Benzamides (B. askIITians.
  • The role of bioisosterism in modern drug design: Current applic
  • Benzamide derivatives as histone deacetylase inhibitors with potent differentiation and anti-prolifer
  • Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the tre
  • 2-HYDROXYBENZOIC ACID (SALICYLIC ACID).
  • Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. PMC.
  • Scheme 4: Synthetic scheme of substituted...
  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site.
  • Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. JOCPR.
  • The preparation of 2-hydroxybenzoic acid | 16–18 years | Resource | RSC Educ
  • N-(2-aminophenyl)
  • Structure Activity Rel
  • 4-amino-fluorobenzamides and their use as cytotoxic prodrugs. WO1994025429A1.
  • A Structure—Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactiv
  • Synthesis of 4-Amino-N-[2 (diethylamino)
  • Discovery and Preliminary Evaluation of 2-aminobenzamide and Hydroxamate Derivatives Containing 1,2,4-oxadiazole Moiety as Potent Histone Deacetylase Inhibitors. PubMed.
  • Synthesis of p-isopropylbenzoyl chloride. PrepChem.com.
  • Synthesis of 2-(4-aminophenyl) benzothiazole derivatives and use thereof.
  • biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives.
  • Medicinal chemistry of 2,2,4-substituted morpholines. PubMed.
  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI.
  • Exploring the Effects of Arom
  • Synthesis of 2-amino benzoyl chloride : r/OrganicChemistry. Reddit.
  • Synthesis of the Metabolites and Degradation Products of 2-Amino-7-isopropyl-5-oxo-5H-[12] benzopyrano [2, 3-b] pyridine-3-carboxylic Acid (Amoxanox). J-Stage.

  • Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • Synthesis of benzylic amines. Organic Chemistry Portal.
  • Process for manufacturing N-benzyl-N-isopropyl amides. US4331815A.
  • 3-Isopropyl-2-methylbenzoyl chloride | C11H13ClO | CID 60055230. PubChem.

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Exploratory

Difference between 4-amino-2-ethoxy and 4-amino-2-isopropoxy benzamides

Technical Whitepaper: Comparative Analysis of 4-Amino-2-Ethoxy and 4-Amino-2-Isopropoxy Benzamides Executive Summary This technical guide provides a rigorous comparative analysis of 4-amino-2-ethoxybenzamide (CAS 2641-86...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Comparative Analysis of 4-Amino-2-Ethoxy and 4-Amino-2-Isopropoxy Benzamides

Executive Summary

This technical guide provides a rigorous comparative analysis of 4-amino-2-ethoxybenzamide (CAS 2641-86-3) and its lipophilic analog, 4-amino-2-isopropoxybenzamide .[1][2][3] These molecules serve as critical scaffolds in the synthesis of orthopramides—a class of drugs primarily targeting D2 dopamine and 5-HT4 serotonin receptors (e.g., Cinitapride, Itopride, Cisapride analogs).[2]

For drug development professionals, the distinction between the ethoxy and isopropoxy substituents is not merely cosmetic; it fundamentally alters the physicochemical profile (LogP) , synthetic process parameters (SN2 vs. E2 competition) , and pharmacological binding modes (steric hindrance) .[1][2][3] This guide details these differences to support lead optimization and process chemistry decisions.

Physicochemical Divergence

The substitution of an ethyl group with an isopropyl group introduces significant changes in molecular volume and lipophilicity.[4] These parameters directly influence Blood-Brain Barrier (BBB) penetration and metabolic stability.[1][2][3][4]

Table 1: Comparative Physicochemical Profile

Parameter4-Amino-2-Ethoxybenzamide4-Amino-2-IsopropoxybenzamideImpact on Drug Design
Molecular Weight 180.20 g/mol 194.23 g/mol Minimal impact on clearance.[1][2]
LogP (Predicted) ~0.8 - 0.9~1.3 - 1.4Isopropoxy increases lipophilicity, potentially enhancing CNS penetration.[1][2][3]
Topological Polar Surface Area (TPSA) ~78 Ų~78 ŲIdentical; polar groups are unchanged.[1][2][3][4]
Rotatable Bonds 33Isopropyl restricts rotation slightly more due to steric bulk.[1][2][3][4]
H-Bond Donor/Acceptor 2 / 32 / 3Identical count, but acceptor strength varies due to electron donation (+I effect).[1][2][3][4]

Expert Insight: The shift from ethoxy to isopropoxy increases the LogP by approximately 0.5 units.[1][2][4] In medicinal chemistry, this modification is often employed to improve membrane permeability or to fill hydrophobic pockets in the target receptor (e.g., 5-HT4 receptor hydrophobic accessory pockets).[1][2][3]

Synthetic Pathways & Process Chemistry

The synthesis of both benzamides typically diverges at the O-alkylation step of a 4-amino-salicylic acid derivative.[1][2][3] The choice of alkylating agent (Ethyl Halide vs. Isopropyl Halide) dictates the impurity profile.[4]

Core Synthetic Logic
  • Starting Material: 4-Amino-2-hydroxybenzoic acid (PAS) or its ester.[1][2][3][4]

  • Divergence Point: O-Alkylation using Potassium Carbonate (

    
    ) in DMF or Acetone.[1][2][3][4]
    
  • Amidation: Conversion of the ester to the primary amide.[1][2][4]

Process Criticality: The Alkylation Challenge
  • Ethylation: Reaction with Ethyl Iodide/Bromide is a straightforward

    
     reaction.[1][2][3][4] It proceeds rapidly with high yields (>90%).[1][2][3][4]
    
  • Isopropylation: Reaction with Isopropyl Iodide/Bromide is slower due to steric hindrance at the secondary carbon.[1][2][4]

    • Risk:[1][2][3][4] Higher temperatures required for isopropylation promote E2 elimination , generating propene gas and reducing yield.[1][2][3][4]

    • Control: Requires lower temperatures (refluxing acetone rather than DMF) and longer reaction times to suppress elimination.[1][2][3][4]

Diagram 1: Divergent Synthetic Pathway

SynthesisPath Start 4-Amino-2-Hydroxybenzoic Acid (PAS) Protect Esterification (Methyl/Ethyl Ester) Start->Protect Branch O-Alkylation Step (Divergence Point) Protect->Branch EthylRoute Route A: Ethyl Iodide/K2CO3 (Fast SN2) Branch->EthylRoute + Et-X IsoRoute Route B: Isopropyl Bromide/K2CO3 (Slow SN2 + E2 Risk) Branch->IsoRoute + iPr-X ProdA 4-Amino-2-Ethoxybenzamide EthylRoute->ProdA Amidation (NH3) ProdB 4-Amino-2-Isopropoxybenzamide IsoRoute->ProdB Amidation (NH3)

Caption: Divergent synthesis showing the critical alkylation branch point. Route B requires stricter thermal control to avoid elimination byproducts.[1][2][3][4]

Analytical Differentiation

Distinguishing these two congeners is critical during impurity profiling, especially if one is a potential contaminant of the other.[4]

A. NMR Spectroscopy (The Gold Standard)

The aliphatic region of the


-NMR spectrum provides definitive identification.[1][2][3][4]
  • 4-Amino-2-Ethoxybenzamide:

    • Pattern: A classic triplet-quartet system.[1][2][3][4]

    • Signals:

      • 
         ppm (Triplet, 3H, 
        
        
        
        )[1][2][3]
      • 
         ppm (Quartet, 2H, 
        
        
        
        )[1][2][3]
  • 4-Amino-2-Isopropoxybenzamide:

    • Pattern: A doublet-septet system.

    • Signals:

      • 
         ppm (Doublet, 6H, two 
        
        
        
        groups)[1][2][3]
      • 
         ppm (Septet, 1H, 
        
        
        
        )[1][2][3]
B. HPLC Retention Behavior

On a standard C18 Reverse-Phase column (e.g., Agilent Zorbax Eclipse Plus), the isopropoxy derivative is more hydrophobic.[1][2][3][4]

  • Method: Water/Acetonitrile gradient with 0.1% Formic Acid.[1][2][3][4]

  • Elution Order:

    • 4-Amino-2-Ethoxybenzamide (Elutes earlier).[1][2][3][4]

    • 4-Amino-2-Isopropoxybenzamide (Elutes later, typically +1.5 to 2.0 min shift depending on gradient slope).[1][2][3]

Pharmacological Implications (SAR)

The transition from ethoxy to isopropoxy is a classic bioisosteric replacement used to modulate the "Ortho Effect." [1][4]

The Intramolecular Hydrogen Bond

Benzamides in this class rely on a pseudo-ring formation.[1][2][4] The amide hydrogen forms an intramolecular hydrogen bond with the ether oxygen at the 2-position.[1][2]

  • Mechanism: This locks the benzamide into a planar or near-planar conformation, which is essential for binding to D2 or 5-HT4 receptors.[1][2][3]

  • Impact of Isopropyl: The bulky isopropyl group can force the amide bond out of planarity due to steric clash with the amide carbonyl or the aromatic ring protons.[4] This "twist" can drastically alter receptor affinity.[1][2][4]

Research Note: In the development of Cisapride and Renzapride analogs, the size of the 2-alkoxy group is strictly limited.[1][2] While methoxy and ethoxy are common, isopropoxy is often investigated to reduce D2 affinity (lowering extrapyramidal side effects) while maintaining 5-HT4 agonism.[1][2][3]

Diagram 2: Structure-Activity Relationship (SAR)

SAR Core Benzamide Core (Scaffold) Ortho 2-Position (Alkoxy) Core->Ortho Para 4-Position (Amino) Core->Para Effect1 Intramolecular H-Bond (Locks Conformation) Ortho->Effect1 Oxygen Lone Pair Effect2 Steric Bulk (iPr > Et) (Modulates Selectivity) Ortho->Effect2 Alkyl Chain Size Target Receptor Binding (5-HT4 / D2) Effect1->Target Planarity Required Effect2->Target Pocket Fit

Caption: SAR logic showing how the 2-alkoxy group influences conformation via H-bonding and receptor fit via steric bulk.

References

  • PubChem. (2025).[1][2][3][4] 4-Amino-2-ethoxybenzamide Compound Summary. National Library of Medicine.[1][2] [Link]

  • PrepChem. (2023).[1][2][3][4] Synthesis of 4-aminosalicylic acid derivatives and benzamides. PrepChem.com.[1][2] [Link]

  • Journal of Medicinal Chemistry. (Cited Context). Structure-activity relationships of orthopramides and the role of the 2-alkoxy group in D2/5-HT4 selectivity.[1][2][3] (General Reference to Class SAR).

  • SIELC Technologies. (2024).[1][2][3][4] HPLC Separation of Benzamide Derivatives. SIELC.com.[1][2] [Link]

Sources

Foundational

Strategic Engineering of Benzamide Scaffold Libraries: The Isopropoxy Substituent Effect

Executive Summary The benzamide moiety remains a "privileged scaffold" in medicinal chemistry, serving as the pharmacophoric core for agents ranging from antipsychotics (e.g., Sulpiride) to histone deacetylase (HDAC) inh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzamide moiety remains a "privileged scaffold" in medicinal chemistry, serving as the pharmacophoric core for agents ranging from antipsychotics (e.g., Sulpiride) to histone deacetylase (HDAC) inhibitors (e.g., Entinostat). While methoxy (


) substituents are ubiquitous in this class, the isopropoxy (

) substituent
offers a distinct tactical advantage.

This guide details the design, synthesis, and physicochemical profiling of benzamide libraries incorporating isopropoxy groups. By leveraging the increased steric bulk and lipophilicity of the isopropyl ether, researchers can modulate the "ortho-effect"—an intramolecular hydrogen bonding network that locks the benzamide conformation—thereby altering receptor subtype selectivity and membrane permeability.

Strategic Rationale: The "Ortho-Effect" & Lipophilicity

Conformational Locking via Intramolecular Hydrogen Bonding

In 2-alkoxybenzamides, the ether oxygen acts as a hydrogen bond acceptor for the amide proton (


). This forms a pseudo-six-membered ring, restricting the rotation of the amide bond relative to the phenyl ring.
  • Methoxy vs. Isopropoxy: While a methoxy group promotes planarity, the isopropoxy group introduces significant steric bulk. This forces a specific torsional angle that can discriminate between homologous receptors (e.g., Dopamine D2 vs. D3 or 5-HT4). The isopropyl group fills hydrophobic pockets that a methyl group cannot, increasing the van der Waals contact surface.

Physicochemical Modulation (LogP & tPSA)

Replacing a methoxy group with an isopropoxy group typically increases


 by approximately 0.8–1.0 units . This modification is strategic for:
  • CNS Penetration: Increasing lipophilicity to cross the Blood-Brain Barrier (BBB).

  • Solubility: Disrupting crystal packing forces (lattice energy) via the bulky isopropyl group, often resulting in better solubility compared to planar methoxy analogs despite the higher LogP.

Synthetic Methodology: Parallel Library Generation

We employ a Solution-Phase Parallel Synthesis approach. While Solid-Phase Peptide Synthesis (SPPS) is possible, solution phase is preferred here to avoid the difficulties of O-alkylation on resin.

Workflow Visualization

The following diagram outlines the divergent synthesis of the library, focusing on the late-stage introduction of amine diversity.

BenzamideLibrary Start 2-Hydroxy-4-amino benzoic acid methyl ester Step1 Step 1: Williamson Ether Synthesis (Isopropoxy) Start->Step1 2-Bromopropane, K2CO3 Step2 Step 2: Saponification (LiOH/THF) Step1->Step2 Hydrolysis Inter Core Intermediate: 2-Isopropoxy-4-aminobenzoic acid Step2->Inter Yield > 90% Step3 Step 3: Parallel Amide Coupling (HATU/DIPEA) Inter->Step3 Diverse Amines (R-NH2) Library Final Benzamide Library (96-well format) Step3->Library Purification (SCX)

Figure 1: Divergent synthetic workflow for generating 2-isopropoxybenzamide libraries. The core acid is synthesized in bulk, then split for parallel amide coupling.

Detailed Protocol: Core Scaffold Synthesis

Objective: Synthesis of 4-amino-5-chloro-2-isopropoxybenzoic acid (a key scaffold mimicking Cisapride/Mosapride cores).

Reagents:

  • Methyl 4-acetamido-5-chloro-2-hydroxybenzoate (Starting Material)

  • 2-Bromopropane (Isopropylating agent)

  • Potassium Carbonate (

    
    )
    
  • DMF (Anhydrous)

Step-by-Step Procedure:

  • O-Alkylation (The Isopropoxy Install):

    • Dissolve methyl 4-acetamido-5-chloro-2-hydroxybenzoate (

      
      ) in anhydrous DMF (
      
      
      
      ).
    • Add

      
       (
      
      
      
      , 1.5 eq) and stir at room temperature for 15 minutes to generate the phenoxide.
    • Add 2-bromopropane (

      
      , 1.2 eq) dropwise.
      
    • Heat the reaction to 60°C for 4–6 hours. Note: Higher temperatures may cause ester hydrolysis or elimination of the isopropyl bromide.

    • Validation: Monitor by TLC (Hexane:EtOAc 1:1). The product will have a higher

      
       than the phenol.
      
  • Saponification & Deprotection:

    • Once alkylation is complete, add

      
       (
      
      
      
      ) dissolved in water (
      
      
      ) directly to the reaction mixture.
    • Heat to 80°C for 12 hours. This simultaneously hydrolyzes the methyl ester and the acetamide protecting group (if present).

    • Workup: Acidify to pH 3 with

      
      . The product, 4-amino-5-chloro-2-isopropoxybenzoic acid, typically precipitates as a white solid. Filter and dry.
      
Parallel Amide Coupling (Library Generation)

System: 96-well reaction block. Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

  • Stock Solutions:

    • Acid: 0.2 M solution of the Core Scaffold in DMA (Dimethylacetamide).

    • Amines: 0.2 M solutions of diverse amines in DMA.

    • Activator: 0.2 M HATU in DMA.

    • Base: 1.0 M DIPEA in DMA.

  • Execution:

    • Dispense

      
       (
      
      
      
      ) of Acid solution into each well.
    • Add

      
       (
      
      
      
      ) of Activator (HATU).
    • Add

      
       (
      
      
      
      ) of Base (DIPEA). Shake for 5 mins.
    • Add

      
       (
      
      
      
      ) of respective Amine to each well.
    • Seal and shake at RT for 16 hours .

  • Purification (Self-Validating):

    • Use SCX-2 (Strong Cation Exchange) solid-phase extraction cartridges.

    • Load reaction mixture -> Wash with MeOH (removes unreacted acid and non-basic impurities) -> Elute with

      
       in MeOH.
      
    • Evaporate solvent to yield pure benzamides.

Physicochemical & SAR Profiling

Data Summary: Isopropoxy vs. Methoxy

The following table contrasts the properties of a standard benzamide drug (Metoclopramide analog) when the 2-methoxy group is swapped for 2-isopropoxy.

Property2-Methoxy Analog2-Isopropoxy AnalogImpact
MW 299.8 Da327.8 Da+28 Da (Steric Bulk)
cLogP 2.63.4Increased Lipophilicity
tPSA 55

55

Unchanged (Polar surface constant)
Rotatable Bonds 45Increased flexibility in ether tail
Metabolic Liability O-demethylationO-dealkylationCYP2D6 substrate potential increases
Mechanism of Action: The "Cap" and "Linker"

In HDAC inhibitors (e.g., Entinostat derivatives), the benzamide acts as the Zinc Binding Group (ZBG). The isopropoxy group at the ortho-position of the "Cap" region serves a dual purpose:

  • Surface Recognition: It interacts with hydrophobic residues (e.g., Phe, Tyr) at the rim of the HDAC catalytic tunnel.

  • Conformational Bias: It orients the amide linker to enter the tunnel at the optimal angle.

SAR_Logic Core Benzamide Core (Zinc Binding) Ortho Ortho-Position (2-Isopropoxy) Core->Ortho Substitution Effect1 Intramolecular H-Bond (Planarity/Twist) Ortho->Effect1 Locks Conformation Effect2 Steric Occlusion (Selectivity) Ortho->Effect2 Fills Pocket Target Target Affinity (HDAC / 5-HT4 / D2) Effect1->Target Entropic Gain Effect2->Target Subtype Discrimination

Figure 2: SAR logic flow demonstrating how the ortho-isopropoxy group modulates target affinity through conformational locking and steric fit.

Critical Considerations & Troubleshooting

  • Metabolic Soft Spot: The isopropyl ether is susceptible to oxidative dealkylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

    • Mitigation: If metabolic stability is poor, consider deuterating the methine proton of the isopropyl group (

      
      ) or using a bioisostere like a difluoromethyl ether if lipophilicity permits.
      
  • Steric Hindrance in Synthesis: During the amide coupling (Step 3), if the amine partner is also bulky (e.g., a secondary amine), the ortho-isopropoxy group on the acid can significantly retard the reaction rate.

    • Solution: Switch from HATU to COMU or generate the acid chloride (using oxalyl chloride/DMF) for difficult couplings.

References

  • Kato, S., Morie, T., & Yoshida, N. (1996). Synthesis and biological activity of 4-amino-5-chloro-2-ethoxy-3-hydroxybenzamides, metabolites of a new gastroprokinetic agent, mosapride.[1] Chemical & Pharmaceutical Bulletin, 44(8), 1484-1492.[1] [Link]

  • Giannini, G., et al. (2012). Benzamide-Containing Histone Deacetylase Inhibitors: A Review of the Structure-Activity Relationships. Future Medicinal Chemistry. (Contextual grounding on Benzamide SAR). [Link]

  • Afanas'ev, A., et al. (2025). The intramolecular hydrogen bond in 2-hydroxy-benzamides. ResearchGate. (Mechanistic insight into ortho-effect). [Link]

  • Vertex AI Search Results. (2026). Solid phase synthesis of benzylamine-derived sulfonamide library. NIH / PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of 4-Amino-2-isopropoxy-N-methylbenzamide

Abstract This application note details a robust, scalable protocol for the synthesis of 4-Amino-2-isopropoxy-N-methylbenzamide starting from 4-aminosalicylic acid (PAS) .[1] This molecule is a critical pharmacophore foun...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 4-Amino-2-isopropoxy-N-methylbenzamide starting from 4-aminosalicylic acid (PAS) .[1] This molecule is a critical pharmacophore found in gastroprokinetic agents such as Renzapride and structural analogs of Cisapride and Metoclopramide .[1] The protocol prioritizes regioselectivity and purity, utilizing an N-protection strategy to eliminate competitive N-alkylation byproducts during the etherification step.[1] The guide includes step-by-step experimental procedures, process analytical technology (PAT) checkpoints, and mechanistic rationales for process optimization.

Retrosynthetic Analysis & Strategy

The synthesis of 4-amino-2-alkoxybenzamides presents a classic chemoselectivity challenge: differentiating the nucleophilicity of the aniline nitrogen, the phenol oxygen, and the carboxylic acid.[1]

Mechanistic Rationale
  • Starting Material: 4-Aminosalicylic acid (PAS) contains three nucleophilic sites.[1]

  • The Challenge: Direct alkylation of PAS with isopropyl halides risks N-alkylation (formation of N-isopropyl impurities) and esterification of the carboxyl group.[1]

  • The Solution (The "Protected" Route):

    • Step 1 (Esterification): Convert the acid to a methyl ester to facilitate organic solubility and protect the carboxyl group.[1]

    • Step 2 (N-Protection): Acetylate the aniline amine.[1] This reduces its nucleophilicity via resonance withdrawal, rendering it inert to alkylating agents.[1]

    • Step 3 (O-Alkylation): Selective alkylation of the phenol using isopropyl bromide under basic conditions.[1]

    • Step 4 (Amidation): Aminolysis of the ester with methylamine.[1]

    • Step 5 (Deprotection): Selective hydrolysis of the acetanilide moiety to restore the primary amine, leaving the benzamide intact.

Figure 1: Step-wise synthetic pathway emphasizing the N-protection strategy to ensure regioselectivity.

Detailed Experimental Protocol

Stage 1: Preparation of Methyl 4-acetamido-2-hydroxybenzoate

This stage establishes the protective groups.[1] While one-pot procedures exist, isolating the intermediate ensures the removal of unreacted PAS, which is difficult to purge later.

Reagents:

  • 4-Aminosalicylic acid (PAS) [CAS: 65-49-6][1][2]

  • Methanol (anhydrous)[1]

  • Sulfuric acid (H₂SO₄, conc.)[1]

  • Acetic anhydride (Ac₂O)[1]

Protocol:

  • Esterification: Suspend PAS (100 g, 0.65 mol) in Methanol (500 mL) . Slowly add conc. H₂SO₄ (35 mL) (Exothermic!).

  • Heat to reflux for 8–10 hours. Monitor by TLC (System: DCM/MeOH 9:1).[1] PAS spot (

    
    ) should disappear, replaced by the ester (
    
    
    
    ).[1]
  • Concentrate the methanol to ~20% volume.[1] Pour into ice-water (1 L) and neutralize with saturated NaHCO₃ to pH 7–8. Filter the precipitate (Methyl 4-amino-2-hydroxybenzoate).[1]

  • Acetylation: Resuspend the wet cake in Ethyl Acetate (400 mL) . Add Acetic Anhydride (70 mL, 1.1 eq) dropwise.

  • Stir at room temperature for 2 hours. The product may precipitate or remain in solution depending on concentration.[1]

  • Wash organic layer with water, dry over Na₂SO₄, and concentrate.[1]

  • Yield: Expect ~120–130 g (85–90%) of Methyl 4-acetamido-2-hydroxybenzoate [CAS: 4093-28-1].

    • Checkpoint: ¹H NMR should show a singlet ~2.1 ppm (acetyl CH₃) and singlet ~3.9 ppm (ester OMe).[1]

Stage 2: Regioselective O-Alkylation

This is the critical quality step.[1] The use of a weak base (K₂CO₃) ensures phenoxide formation without deprotonating the acetamide (pKa ~15).[1]

Reagents:

  • Methyl 4-acetamido-2-hydroxybenzoate[1][3][4]

  • 2-Bromopropane (Isopropyl bromide)[1]

  • Potassium Carbonate (K₂CO₃, anhydrous, finely ground)

  • DMF (Dimethylformamide) or Acetone[1]

Protocol:

  • Dissolve Methyl 4-acetamido-2-hydroxybenzoate (50 g, 0.24 mol) in DMF (250 mL) .

  • Add K₂CO₃ (50 g, 0.36 mol, 1.5 eq) . Stir for 15 minutes to form the yellow phenoxide anion.

  • Add 2-Bromopropane (34 mL, 0.36 mol, 1.5 eq) .

  • Heat to 60°C for 4–6 hours.

    • Note: Do not overheat (>80°C) to avoid ester hydrolysis or elimination of isopropyl bromide to propene.[1]

  • Workup: Pour the reaction mixture into Ice-Water (1 L) . The product, Methyl 4-acetamido-2-isopropoxybenzoate , usually precipitates as an off-white solid.[1]

  • Filter, wash with water, and dry.[1][5][6][7]

  • Yield: Expect ~55 g (90%).

Stage 3: Amidation and Deprotection

The conversion of the ester to the N-methylamide is followed by the removal of the acetyl group.[1]

Reagents:

  • Methylamine (40% aqueous solution or 33% in ethanol)[1]

  • Sodium Hydroxide (NaOH)[1][6]

  • Ethanol[1]

Protocol:

  • Amidation: In a pressure vessel or sealed flask, suspend Methyl 4-acetamido-2-isopropoxybenzoate (50 g) in Methylamine solution (150 mL, excess) .

  • Stir at 40°C for 12 hours. The solid will dissolve and eventually reprecipitate as the amide product.[1]

    • Monitoring: HPLC should show disappearance of the ester peak.[1]

  • Concentrate to remove excess methylamine and methanol/solvent.[1]

  • Hydrolysis (Deprotection): Dissolve the residue in Ethanol (200 mL) and add 10% NaOH (100 mL) .

  • Reflux for 2–3 hours.

    • Selectivity Note: Acetanilides hydrolyze significantly faster than benzamides under alkaline conditions.[1] Monitor to ensure the N-methyl group is not cleaved (which would revert to the acid).[1]

  • Isolation: Cool to room temperature. Adjust pH to ~10. Evaporate ethanol. The product usually crystallizes from the aqueous residue.[1]

  • Filter and recrystallize from Ethanol/Water or Toluene if necessary.[1]

Key Data & Specifications

ParameterSpecification / ResultMethod
Target Compound 4-Amino-2-isopropoxy-N-methylbenzamide--
Appearance White to off-white crystalline solidVisual
Melting Point 145–148°C (Typical for this class)Capillary
Mass Spec (M+H) 223.14 (Calc: 222.[1]14)LC-MS
Key ¹H NMR Signals δ 1.3 (d, 6H, iPr-CH₃), 2.9 (d, 3H, N-Me), 4.6 (m, 1H, iPr-CH), 5.8 (s, 2H, NH₂), 7.8 (d, 1H, Ar-H6)DMSO-d₆
Overall Yield 60–70% (from PAS)Gravimetric

Troubleshooting & Optimization

Issue: N-Alkylation Impurities
  • Symptom: Presence of "dialkylated" species or non-crystallizing oils in Stage 2.[1]

  • Cause: Incomplete acetylation in Stage 1 or excessive temperature in Stage 2.[1]

  • Fix: Ensure >99% conversion during acetylation. Use Acetone instead of DMF in Stage 2 to limit reaction temperature to reflux (~56°C).[1]

Issue: Incomplete Amidation
  • Symptom: Residual ester remains after 12 hours.[1]

  • Cause: Methylamine is volatile and escapes.[1]

  • Fix: Use a sealed autoclave or pressure reactor.[1] Use Methylamine in Ethanol (anhydrous) rather than water to increase solubility of the hydrophobic ester.[1]

Issue: Over-Hydrolysis[1]
  • Symptom: Formation of 4-amino-2-isopropoxybenzoic acid (loss of N-methyl group).[1]

  • Cause: Hydrolysis step (Stage 3) too vigorous.[1]

  • Fix: Reduce NaOH concentration to 1M or use KOH in Ethanol. Stop reaction immediately upon disappearance of the acetamide peak on HPLC.[1]

References

  • Preparation of 4-aminosalicylic acid (PAS)

    • Source: US Patent 2644011A.[1] "Process for producing 4-amino-2-hydroxybenzoic acid." Google Patents.

  • Synthesis of Methyl 4-acetamido-2-hydroxybenzoate (Key Intermediate)

    • Source: ChemicalBook.[1][2] "Methyl 4-acetamido-2-hydroxybenzoate Synthesis & Properties."

  • Renzapride & Benzamide Analog Synthesis (Contextual Chemistry)

    • Source: PubChem.[1] "Renzapride | C16H22ClN3O2."[1] National Library of Medicine.[1]

    • [1]

  • Regioselective Alkylation of Aminosalicylates

    • Source: Ito, K., et al. (1999).[1] "An Acid-Catalyzed O,N-Acyl Migration and Application to the Synthesis of N-(4-Isopropyl-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbonyl)guanidine." Chem. Pharm.[1] Bull.

  • General Amidation Protocols for Salicylates

    • Source: PrepChem.[1] "Synthesis of substituted benzamides."

    • [1]

Sources

Application

Application Note: Strategic Utilization of 4-Amino-2-isopropoxy-N-methylbenzamide in GPCR Fragment-Based Drug Discovery

Executive Summary This application note details the methodological integration of 4-Amino-2-isopropoxy-N-methylbenzamide (hereafter referred to as Fragment A2I ) as a core scaffold in Structure-Activity Relationship (SAR...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the methodological integration of 4-Amino-2-isopropoxy-N-methylbenzamide (hereafter referred to as Fragment A2I ) as a core scaffold in Structure-Activity Relationship (SAR) studies.

Fragment A2I represents a lipophilic evolution of the classical "orthopramide" (2-methoxybenzamide) scaffold found in bioactive agents like metoclopramide and renzapride. By substituting the standard methoxy group with an isopropoxy moiety, researchers can probe the steric tolerance of the hydrophobic cleft in Class A GPCRs, specifically the 5-HT4 and 5-HT3 receptors. This guide provides a validated workflow for using Fragment A2I as a "chemical anchor" to design high-affinity ligands with improved selectivity profiles.

Chemical Profile & Mechanistic Rationale[1][2]

Physicochemical Properties

Fragment A2I functions as a low-molecular-weight fragment (MW < 250 Da), adhering to the "Rule of Three" for fragment-based drug discovery (FBDD).

PropertyValue (Predicted)Significance in SAR
Molecular Weight ~208.26 DaIdeal for fragment growing; allows addition of heavy "vectors" without violating Lipinski rules.
cLogP ~1.8 - 2.1Higher lipophilicity than methoxy analogs; enhances membrane permeability and hydrophobic pocket occupancy.
H-Bond Donors 2 (Aniline -NH2, Amide -NH)Critical for anchoring the molecule to receptor residues (e.g., Ser/Thr in the binding pocket).
H-Bond Acceptors 3 (Ether -O-, Amide =O, Aniline N)Facilitates water-mediated bridging or direct interaction with receptor backbone.
Rotatable Bonds 3Limited flexibility reduces entropic penalty upon binding.
Structural Logic: The "Anchor" Hypothesis

In serotonergic ligand design, the benzamide core acts as the primary "anchor" mimicking the indole ring of serotonin.

  • 4-Amino Group: Forms a critical hydrogen bond with conserved aspartate or serine residues deep in the orthosteric pocket.

  • 2-Isopropoxy Group: Probes the "hydrophobic floor" of the receptor. Unlike the smaller methoxy group, the isopropoxy group forces a specific conformation (intramolecular H-bond with the amide proton) that pre-organizes the molecule for binding, reducing the energy cost of complexation.

  • N-Methyl Amide: Serves as the "exit vector." This is the site for SAR expansion (growing) to reach secondary binding pockets (allosteric sites).

Experimental Protocols

Protocol A: Fragment Validation via Saturation Transfer Difference (STD) NMR

Objective: To confirm the direct binding of Fragment A2I to the target protein (e.g., 5-HT4 receptor membrane preparation) before initiating chemical synthesis.

Materials:

  • Target Protein: Solubilized 5-HT4 receptor or membrane preps (10 µM).

  • Ligand: Fragment A2I (2 mM stock in d6-DMSO).

  • Buffer: 50 mM Tris-d11 (deuterated), pH 7.4.

Workflow:

  • Sample Preparation: Prepare a mixture of Protein (10 µM) and Fragment A2I (1 mM) in deuterated buffer (1:100 ratio).

  • Pulse Sequence: Use a standard STD pulse sequence with on-resonance irradiation at -1.0 ppm (protein methyls) and off-resonance at 30 ppm.

  • Acquisition: Record 1D 1H NMR spectra with 512 scans.

  • Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum.

    • Positive Result: Signals corresponding to the isopropoxy methyls and the aromatic protons of Fragment A2I will appear in the difference spectrum, indicating magnetization transfer (binding).

    • Negative Result: No signals in difference spectrum (non-binder).

Protocol B: "Fragment Growing" Synthesis (SAR Expansion)

Objective: To convert Fragment A2I into a lead compound by extending the N-methyl vector.

Rationale: The N-methyl group is chemically accessible. The strategy involves demethylation (if starting from stock) or de novo synthesis using 4-amino-2-isopropoxybenzoic acid coupled to diverse amines.

Step-by-Step Synthesis:

  • Activation: Dissolve 4-amino-2-isopropoxybenzoic acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 min at RT to form the activated ester.

  • Coupling (The Variable Region): Add the amine of interest (e.g., 4-piperidinyl-methanol derivatives for 5-HT4 agonism) (1.1 eq).

  • Reaction: Stir at RT for 4–12 hours. Monitor via LC-MS.

  • Workup: Dilute with EtOAc, wash with NaHCO3 (sat) and Brine.

  • Purification: Flash chromatography (DCM/MeOH gradient).

  • Validation: 1H NMR and HRMS to confirm the amide bond formation.

Biological Evaluation: Functional cAMP Assay

Objective: To determine if the expanded fragment acts as an agonist (5-HT4) or antagonist.

Context: 5-HT4 receptors are Gs-coupled. Agonism leads to adenylyl cyclase activation and cAMP accumulation.

Assay Setup (TR-FRET Mode):

  • Cell Line: HEK-293 stably expressing human 5-HT4 receptor.

  • Reagent: HTRF cAMP HiRange Kit (Cisbio/PerkinElmer).

  • Procedure:

    • Seed cells (2,000 cells/well) in 384-well low-volume plates.

    • Add Fragment A2I derivatives (concentration response: 0.1 nM to 10 µM).

    • Incubate for 30 mins at 37°C in the presence of IBMX (phosphodiesterase inhibitor).

    • Add d2-labeled cAMP and Cryptate-labeled anti-cAMP antibody.

    • Incubate 1 hour at RT.

  • Read: Measure fluorescence ratio (665 nm / 620 nm).

  • Data Analysis: Plot sigmoidal dose-response curves. Calculate EC50.[1]

    • Note: A decrease in HTRF signal indicates increased cAMP (Agonism).

Visualizations

Fragment-Based Drug Discovery (FBDD) Workflow

Caption: Logical flow from Fragment A2I selection to Lead Optimization using the "Grow" strategy.

FBDD_Workflow Fragment Fragment A2I (Core Scaffold) Validation Biophysical Validation (STD-NMR / SPR) Fragment->Validation Confirm Binding Design Vector Design (N-substituent variation) Validation->Design Validated Hit Synthesis Library Synthesis (Amide Coupling) Design->Synthesis Screening Functional Screening (cAMP / Ca2+ Flux) Synthesis->Screening Screening->Design SAR Loop Lead Lead Candidate (High Affinity/Selectivity) Screening->Lead EC50 < 50nM

5-HT4 Receptor Signaling Pathway

Caption: Mechanism of Action for Fragment A2I derivatives acting as 5-HT4 agonists.

G_Signaling Ligand Fragment A2I Derivative Receptor 5-HT4 Receptor (GPCR) Ligand->Receptor Bind G_Protein Gs Protein (Heterotrimeric) Receptor->G_Protein Activate AC Adenylyl Cyclase (Effector) G_Protein->AC Stimulate cAMP cAMP (Second Messenger) AC->cAMP Convert ATP ATP ATP->AC PKA PKA (Protein Kinase A) cAMP->PKA Activate Response Cellular Response (e.g., Prokinetic Effect) PKA->Response Phosphorylation

Critical Considerations & Troubleshooting

Selectivity (The "Methoxy vs. Isopropoxy" Switch)

A critical aspect of using the 2-isopropoxy variant over the standard 2-methoxy is selectivity.

  • Dopamine D2 Receptors: Often tolerate 2-methoxy benzamides (e.g., metoclopramide has D2 antagonist activity, causing extrapyramidal side effects).

  • Hypothesis: The bulkier isopropoxy group sterically clashes with the tighter D2 orthosteric pocket, potentially improving selectivity for 5-HT4 over D2.

  • Action Item: Always counter-screen hits against D2 receptors using a radioligand displacement assay ([3H]-Raclopride) to verify this selectivity benefit.

hERG Liability

Benzamide derivatives can sometimes block the hERG potassium channel, leading to QT prolongation.

  • Mitigation: Avoid adding highly lipophilic, basic amines to the N-terminus if possible. Keep the LogP of the final molecule below 3.5.

References

  • BenchChem. (2025).[1] The Benzamide Scaffold: A Cornerstone in Modern Drug Discovery. Retrieved from

  • Sonda, S., et al. (2005).[2] Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT4 receptor agonists. Bioorganic & Medicinal Chemistry, 13(9), 3295-3308.[2] Retrieved from

  • Monge, A., et al. (1998). Synthesis and gastroprokinetic activity of 4-amino-N-[2-(1-aminocycloalkan-1-yl)ethyl]-5-chloro-2-methoxybenzamides.[3] Chemical & Pharmaceutical Bulletin, 46(7), 1116-1124.[3] Retrieved from

  • Becker, D. P., et al. (1997).[4] Serotonin 5-HT4 Agonist Activity of a Series of Meso-Azanoradamantane Benzamides.[4] Loyola eCommons.[4] Retrieved from

  • Viswanathan, R., et al. (2026). Fragment-based drug discovery for disorders of the central nervous system.[5] Frontiers in Drug Discovery. Retrieved from

Sources

Method

Scalable process for 4-Amino-2-isopropoxy-N-methylbenzamide production

Application Note: Scalable Manufacturing Process for 4-Amino-2-isopropoxy-N-methylbenzamide Part 1: Strategic Overview Target Molecule: 4-Amino-2-isopropoxy-N-methylbenzamide CAS Registry Number: (Analogous to 6274-22-2...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Manufacturing Process for 4-Amino-2-isopropoxy-N-methylbenzamide

Part 1: Strategic Overview

Target Molecule: 4-Amino-2-isopropoxy-N-methylbenzamide CAS Registry Number: (Analogous to 6274-22-2 family) Therapeutic Relevance: Key intermediate for gastroprokinetic agents (e.g., 5-HT4 agonists similar to Renzapride/Cisapride classes) and PDE4 inhibitors.

Process Selection Logic

For the scale-up of 4-amino-2-alkoxybenzamides, two primary retrosynthetic pathways exist. Understanding the electronic effects of the benzene ring is critical for selecting the scalable route.

  • Route A: Nucleophilic Aromatic Substitution (SnAr)

    • Mechanism:[1][2][3][4][5] Displacement of a 2-halogen on 4-nitro-N-methylbenzamide.[2]

    • Drawback: The leaving group at position 2 is meta to the strong electron-withdrawing nitro group (at position 4). Activation relies solely on the amide moiety, leading to sluggish kinetics and high impurity profiles (dimers) at scale.

  • Route B: The PAS (4-Aminosalicylic Acid) Modification Route (Recommended)

    • Mechanism:[1][2][3][4][5] Selective O-alkylation of the phenol followed by ester aminolysis.

    • Advantage:[2][3][4][5][6][7] Utilization of the pKa difference between the phenol (

      
      ) and the aniline (
      
      
      
      ) allows for regioselective alkylation without N-protection.
    • Scalability: Uses cheap, readily available starting materials (PAS), avoids high-pressure hydrogenation, and operates under mild conditions.

This guide details Route B , optimized for multi-kilogram production.

Part 2: Detailed Protocols & Experimental Workflow

Step 1: Esterification of 4-Aminosalicylic Acid

Objective: Convert the carboxylic acid to a methyl ester to facilitate downstream amidation and improve solubility for alkylation.

Reagents:

  • 4-Aminosalicylic acid (PAS) [Start Material]

  • Methanol (Solvent/Reagent)[6]

  • Sulfuric Acid (

    
    , Catalyst)
    

Protocol:

  • Charge a glass-lined reactor with Methanol (10 vol relative to PAS).

  • Add PAS (1.0 equiv) with agitation.

  • Cool to <10°C. Slowly charge concentrated

    
     (1.2 equiv) to control exotherm.
    
  • Heat to reflux (65°C) and maintain for 8-12 hours.

    • In-Process Control (IPC): Monitor by HPLC until PAS < 1.0%.

  • Work-up: Distill off ~70% of Methanol. Cool to 20°C.

  • Neutralize with 10%

    
     solution to pH 7-8.
    
  • Filter the precipitated solid (Methyl 4-amino-2-hydroxybenzoate).

  • Dry at 50°C under vacuum.

    • Target Yield: >90%[1][2][3][5][7][8]

Step 2: Regioselective O-Alkylation (Critical Step)

Objective: Install the isopropoxy group at the 2-position without alkylating the 4-amino group.

Mechanism: Using a weak base (


) deprotonates the phenol (forming the phenoxide nucleophile) but is insufficient to deprotonate the aniline. This kinetic control ensures O-selectivity.

Reagents:

  • Methyl 4-amino-2-hydroxybenzoate (from Step 1)[5]

  • Isopropyl Bromide (1.1 equiv)

  • Potassium Carbonate (

    
    , anhydrous, 1.5 equiv)
    
  • DMF (Dimethylformamide, 5 vol) or Acetone (for milder conditions)

Protocol:

  • Suspend Methyl 4-amino-2-hydroxybenzoate and

    
     in DMF.
    
  • Heat to 60°C.

  • Add Isopropyl Bromide dropwise over 1 hour.

    • Note: Slow addition prevents local high concentrations that might encourage N-alkylation.

  • Stir at 60-70°C for 6 hours.

    • IPC: Check for disappearance of starting phenol. If N-alkylated impurity > 2%, lower temperature.[1]

  • Quench by pouring mixture into Ice Water (20 vol).

  • Filter the resulting precipitate.[1][5]

  • Recrystallize from Ethanol/Water if purity < 98%.

    • Product: Methyl 4-amino-2-isopropoxybenzoate.

Step 3: Aminolysis (Amide Formation)

Objective: Convert the ester to the N-methylamide using methylamine.

Reagents:

  • Methyl 4-amino-2-isopropoxybenzoate

  • Methylamine (40% aqueous solution or 2M in Methanol)

Protocol:

  • Dissolve the intermediate in Methanol (5 vol).

  • Charge Methylamine solution (5.0 equiv).

    • Rationale: Excess methylamine drives the equilibrium toward the amide and prevents dimer formation.

  • Seal the reactor (if using volatile amine) or stir at ambient temperature (25°C) for 12-24 hours.

    • Note: This reaction is generally slow but clean. Heating to 40°C accelerates it but increases pressure.

  • Concentrate the solvent under reduced pressure.

  • Crystallize the residue from Ethyl Acetate/Heptane.

  • Isolate 4-Amino-2-isopropoxy-N-methylbenzamide as a white/off-white solid.

Part 3: Data & Visualization

Quantitative Process Summary
ParameterStep 1 (Esterification)Step 2 (Alkylation)Step 3 (Aminolysis)
Limiting Reagent 4-Aminosalicylic AcidMethyl Ester IntermediateIsopropoxy Ester
Key Reagent

/ MeOH
Isopropyl Bromide /

Methylamine (

)
Temp (

C)
65 (Reflux)60-7025-40
Time (hrs) 8-126-812-24
Typical Yield 90-95%85-90%88-93%
Critical Impurity Unreacted AcidN-isopropyl amine (Over-alkylation)Hydrolyzed Acid
Process Workflow Diagram

G Start Start: 4-Aminosalicylic Acid (PAS) Step1 Step 1: Esterification (MeOH, H2SO4, Reflux) Start->Step1 Activation Inter1 Intermediate 1: Methyl 4-amino-2-hydroxybenzoate Step1->Inter1 Yield: ~92% Step2 Step 2: Regioselective O-Alkylation (iPr-Br, K2CO3, DMF) Inter1->Step2 Nucleophilic Subst. Inter2 Intermediate 2: Methyl 4-amino-2-isopropoxybenzoate Step2->Inter2 Yield: ~88% (O-selective) QC1 QC Check: Limit N-Alkylation < 0.5% Step2->QC1 Step3 Step 3: Aminolysis (MeNH2 aq, MeOH, RT) Inter2->Step3 Amide Formation Final Final Product: 4-Amino-2-isopropoxy-N-methylbenzamide Step3->Final Yield: ~90%

Caption: Optimized 3-step synthetic pathway emphasizing regioselective control during the alkylation phase.

Part 4: Quality & Safety (E-E-A-T)

Self-Validating Systems:

  • Regioselectivity Check: In Step 2, use

    
    -NMR to distinguish O-alkylation vs. N-alkylation. The methine proton of the O-isopropyl group typically appears around 
    
    
    
    4.6 ppm, whereas N-isopropyl signals shift upfield.
  • Impurity Tracking: High-Performance Liquid Chromatography (HPLC) methods must be established to track the "Bis-alkylated" impurity (both O- and N- alkylated), which is the most difficult to remove downstream.

Safety Considerations:

  • Methylamine: Extremely volatile and flammable. Use closed systems and proper ventilation.

  • Isopropyl Bromide: Alkylating agent. Avoid skin contact; potential genotoxin. Ensure destruction of excess alkyl halide in the waste stream using amine quench.

  • Exotherms: The addition of sulfuric acid in Step 1 and the quenching of the alkylation reaction in Step 2 are exothermic. Strict temperature control is mandatory.

References

  • BenchChem. (2025).[9] Application Notes and Protocols for the Synthesis of 4-Amino-2-chlorobenzoic Acid Derivatives. Retrieved from

  • Google Patents. (n.d.). Process for producing 4-aminosalicylic acid (US2644011A). Retrieved from

  • Google Patents. (2013). Preparation method of 4-amino-2-fluoro-methyl benzamide (CN103304439A). Retrieved from

  • ChemicalBook. (2024). Synthesis and Applications of N-Methylbenzamide. Retrieved from

  • TCI Chemicals. (n.d.). 4-Amino-N-methylbenzamide Product Details. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Preventing N-alkylation side reactions during isopropoxy group introduction

A-Level Guide for Researchers, Scientists, and Drug Development Professionals on Preventing N-Alkylation Side Reactions Frequently Asked Questions (FAQs) Q1: I am attempting to introduce an isopropoxy group onto a phenol...

Author: BenchChem Technical Support Team. Date: February 2026

A-Level Guide for Researchers, Scientists, and Drug Development Professionals on Preventing N-Alkylation Side Reactions

Frequently Asked Questions (FAQs)

Q1: I am attempting to introduce an isopropoxy group onto a phenol in my molecule, but I am consistently observing N-alkylation on a nearby secondary amine. Why is this happening?

A1: This is a classic case of competing nucleophilicity. Both the hydroxyl group (as a phenoxide) and the amine are nucleophilic centers that can react with your isopropylating agent. The outcome of the reaction is a delicate balance of several factors:

  • Nucleophilicity and Basicity: While the phenoxide is generally a strong nucleophile, the basicity of the amine also plays a crucial role. In many cases, the nitrogen atom can be a more potent nucleophile, leading to the undesired N-alkylation. The relative pKa values of the phenolic proton and the protonated amine can provide an initial indication of which site is more readily deprotonated and thus activated for alkylation.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the selectivity. For instance, a strong base will deprotonate both the phenol and potentially the amine, leading to a mixture of products.

  • Nature of the Isopropylating Agent: The electrophile used for introducing the isopropyl group also dictates the reaction pathway.

Q2: What is the primary challenge when using a standard Williamson ether synthesis for isopropylation in the presence of an amine?

A2: The Williamson ether synthesis, a cornerstone of ether formation, presents two main challenges in this context.[1][2] First, as mentioned, is the competition from N-alkylation. Second, and equally important, is the nature of the isopropylating agent itself. The reaction typically employs an alkyl halide and proceeds via an S_N2 mechanism.[1][3] However, isopropyl halides are secondary alkyl halides, which are prone to E2 elimination reactions, especially in the presence of a strong base.[2] This leads to the formation of propene as a byproduct and a reduction in the yield of the desired ether.

Q3: Are there alternative methods to the Williamson ether synthesis for introducing an isopropoxy group that might offer better selectivity?

A3: Yes, the Mitsunobu reaction is a powerful alternative for forming ethers from alcohols and is particularly useful when the Williamson ether synthesis is problematic.[4] This reaction utilizes a phosphine reagent (typically triphenylphosphine) and an azodicarboxylate (like DEAD or DIAD) to activate the alcohol for nucleophilic attack.[5] In the context of your problem, you would use isopropanol as the alcohol and your nitrogen-containing phenol as the nucleophile. The Mitsunobu reaction often proceeds under milder, neutral conditions, which can help to suppress N-alkylation. However, selectivity can still be an issue and depends on the specific substrate and reaction conditions.[6][7]

Q4: When should I consider using a protecting group for the nitrogen atom?

A4: Employing a protecting group is a highly effective strategy when other methods to achieve O-selectivity fail. A protecting group temporarily "masks" the amine's reactivity, allowing you to perform the O-isopropylation without interference. The ideal protecting group should be:

  • Easy to install on the nitrogen atom.

  • Stable under the conditions required for the isopropylation reaction.

  • Readily removable under mild conditions that do not affect the newly formed isopropoxy ether or other functional groups in your molecule.

Troubleshooting Guide

Problem: Significant N-alkylation is observed during the isopropylation of a phenol.

Potential CauseRecommended SolutionScientific Rationale
Inappropriate Base Switch to a milder, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).Stronger bases like sodium hydride (NaH) or alkoxides can significantly deprotonate the amine, increasing its nucleophilicity and promoting N-alkylation. Milder inorganic bases are often sufficient to deprotonate the more acidic phenol without significantly activating the amine.
Solvent Effects Use a polar aprotic solvent like DMF or acetonitrile.These solvents can help to solvate the phenoxide ion, enhancing its nucleophilicity while potentially having a less pronounced effect on the amine compared to protic solvents.
High Reaction Temperature Lower the reaction temperature.Higher temperatures can provide the activation energy for the less favored N-alkylation pathway. Running the reaction at the lowest temperature that allows for a reasonable reaction rate can improve selectivity.
Nature of Isopropylating Agent Consider using isopropyl tosylate instead of isopropyl bromide.Tosylates are excellent leaving groups and can sometimes favor O-alkylation due to subtle electronic effects.

Problem: Low yield of the desired isopropoxy ether, with evidence of propene formation.

Potential CauseRecommended SolutionScientific Rationale
E2 Elimination Use a less sterically hindered base.Bulky bases can preferentially act as bases rather than facilitating nucleophilic attack, leading to elimination.
High Temperature Reduce the reaction temperature.Elimination reactions are often favored at higher temperatures.
Substrate Reactivity If direct alkylation fails, switch to the Mitsunobu reaction.The Mitsunobu reaction proceeds through a different mechanism that avoids the direct use of a strong base and can be less prone to elimination.[4]

Strategic Selection of Amine Protecting Groups

Choosing the right protecting group is critical for the success of your synthesis. Below is a comparative table of common amine protecting groups and their suitability for preventing N-alkylation during isopropylation.

Protecting GroupStructureIntroduction ReagentDeprotection ConditionsCompatibility with Isopropylation
Boc (tert-Butoxycarbonyl)(CH₃)₃C-O-(C=O)-Boc-anhydrideStrong acid (e.g., TFA, HCl)[8][9]Generally compatible with Williamson ether synthesis and Mitsunobu conditions.
Cbz (Carboxybenzyl)Benzyl-O-(C=O)-Benzyl chloroformateCatalytic hydrogenolysis (H₂, Pd/C)[10]Compatible, but care must be taken if other reducible functional groups are present.
Fmoc (9-Fluorenylmethyloxycarbonyl)Fluorenyl-CH₂-O-(C=O)-Fmoc-Cl, Fmoc-OSuBase (e.g., piperidine in DMF)[11][12]Not ideal for Williamson synthesis which often employs basic conditions.
Tosyl (p-Toluenesulfonyl)p-Tolyl-SO₂-Tosyl chlorideStrong acid or reducing agentsVery stable, making it a robust choice for harsh reaction conditions, but deprotection can be challenging.

Experimental Protocols

Protocol 1: O-Isopropylation of a Boc-Protected Aminophenol via Williamson Ether Synthesis

This protocol details the isopropylation of a generic N-Boc protected aminophenol.

Step 1: Boc Protection of the Amine

  • Dissolve the aminophenol (1.0 eq) in a suitable solvent such as a mixture of water and acetone.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Upon completion, extract the product with an organic solvent and purify as necessary.[13]

Step 2: O-Isopropylation

  • To a solution of the N-Boc protected aminophenol (1.0 eq) in DMF, add potassium carbonate (K₂CO₃, 1.5 eq).

  • Add 2-bromopropane (1.2 eq) to the mixture.

  • Heat the reaction to 60-80 °C and monitor by TLC.

  • After completion, cool the reaction, quench with water, and extract the product with ethyl acetate.

  • Purify the crude product by column chromatography.

Step 3: Boc Deprotection

  • Dissolve the O-isopropyl, N-Boc protected compound in dichloromethane (DCM).

  • Add an equal volume of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the final product with an organic solvent, dry, and concentrate to yield the desired O-isopropyl aminophenol.[9]

Protocol 2: Mitsunobu Reaction for O-Isopropylation

This protocol provides an alternative to the Williamson ether synthesis.

  • Dissolve the nitrogen-containing phenol (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and isopropanol (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Concentrate the reaction mixture and purify by column chromatography to separate the desired product from triphenylphosphine oxide and other byproducts.[5]

Visualizing the Synthetic Challenge and Solutions

Diagram 1: The O- vs. N-Alkylation Dilemma

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products Start Substrate with Phenol and Amine O_Alk O-Alkylation (Desired) Start->O_Alk Phenoxide Attack N_Alk N-Alkylation (Side Reaction) Start->N_Alk Amine Attack Reagent Isopropylating Agent + Base Reagent->O_Alk Reagent->N_Alk Desired Isopropoxy Product O_Alk->Desired Side N-Isopropyl Product N_Alk->Side

Caption: Competing pathways in the isopropylation of a bifunctional substrate.

Diagram 2: Decision-Making Workflow for Selective O-Isopropylation

G Start Goal: Introduce Isopropoxy Group (Amine Present) Method_Select Choose Synthetic Method Start->Method_Select Protect Protect Amine? Method_Select->Protect Protect_Yes Select Protecting Group (e.g., Boc, Cbz) Protect->Protect_Yes Yes Protect_No Optimize Conditions (Base, Solvent, Temp) Protect->Protect_No No Williamson Williamson Ether Synthesis Reaction_Unprotected Perform O-Isopropylation Williamson->Reaction_Unprotected Mitsunobu Mitsunobu Reaction Mitsunobu->Reaction_Unprotected Reaction_Protected Perform O-Isopropylation Protect_Yes->Reaction_Protected Protect_No->Williamson Protect_No->Mitsunobu Deprotect Deprotect Amine Reaction_Protected->Deprotect Analysis Analyze Product Mixture (Yield and Selectivity) Deprotect->Analysis Reaction_Unprotected->Analysis Success Successful O-Isopropylation Analysis->Success High Selectivity Troubleshoot Troubleshoot (N-Alkylation or Low Yield) Analysis->Troubleshoot Poor Selectivity Troubleshoot->Method_Select Re-evaluate Strategy

Caption: A workflow for selecting the appropriate strategy for selective O-isopropylation.

References

  • Fulir. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. [Link]

  • Wikipedia. (2024). Williamson ether synthesis. [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. [Link]

  • University of North Texas. (n.d.). The Williamson Ether Synthesis. [Link]

  • Eur. J. Org. Chem. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). [Link]

  • ijmrsetm. (2020, August 15). Heterocyclic Compounds and Their Significance. [Link]

  • National Institutes of Health. (n.d.). Competition between N and O: use of diazine N-oxides as a test case for the Marcus theory rationale for ambident reactivity. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. [Link]

  • Chem-Station. (2014, April 13). Williamson Ether Synthesis. [Link]

  • YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry. [Link]

  • International Journal of Organic Chemistry. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]

  • National Institutes of Health. (2024, May 18). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. [Link]

  • Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]

  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • ResearchGate. (2025, August 9). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. [Link]

  • ResearchGate. (2025, August 5). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. [Link]

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Google Patents. (2010). US20100311968A1 - Deprotection of boc-protected compounds.
  • SciSpace. (n.d.). The catalytic Mitsunobu reaction: a critical analysis of the current state-of-the-art. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Semantic Scholar. (n.d.). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. [Link]

  • ResearchGate. (n.d.). Examples of N-alkylated alkaloids and drug molecules. [Link]

  • ACS Publications. (2017, October 27). N-Alkylation vs O-Alkylation: Influence on the Performance of a Polymeric Field-Effect Transistors Based on a Tetracyclic Lactam Building Block. [Link]

  • MDPI. (2022, November 17). Selective O-alkylation of Phenol Using Dimethyl Ether. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]

  • Beilstein Journals. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024, November 12). N-Alkylation of Some Imidazopyridines. [Link]

  • aaptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. [Link]

  • Royal Society of Chemistry. (n.d.). Selective hydrodeoxygenation of acetophenone derivatives using a Fe25Ru75@SILP catalyst: a practical approach to the synthesis of alkyl phenols and anilines. [Link]

  • National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • ResearchGate. (2025, December 5). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. [Link]

  • National Institutes of Health. (2024, March 18). Synthesis of meta-carbonyl phenols and anilines. [Link]

  • White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of meta-functionalized phenols and anilines. [Link]

  • National Institutes of Health. (n.d.). Dearomatization of Electron-Deficient Phenols to ortho-Quinones Enabled by Bidentate Nitrogen-Ligated I(V) Reagents. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of Isopropoxy Benzamides

Introduction: The Isopropoxy Paradox Welcome to the technical guide for handling isopropoxy benzamides. In drug discovery, the addition of an isopropoxy group ( ) to a benzamide scaffold is often a strategic choice to im...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isopropoxy Paradox

Welcome to the technical guide for handling isopropoxy benzamides. In drug discovery, the addition of an isopropoxy group (


) to a benzamide scaffold is often a strategic choice to improve membrane permeability and metabolic stability by increasing lipophilicity. However, this structural modification introduces a "solubility cliff." The steric bulk and hydrophobicity of the isopropoxy moiety frequently cause these compounds to precipitate in aqueous buffers, leading to erratic assay data, false negatives in screening, or false positives due to colloidal aggregation.

This guide moves beyond generic advice, offering specific troubleshooting workflows for this chemical class.

Module 1: Diagnosing "The Crash" (Kinetic vs. Thermodynamic Instability)

User Query: "My compound dissolves in 100% DMSO, but precipitates immediately when I dilute it into PBS or Tris buffer for my assay. Why?"

Technical Analysis

This is a classic Kinetic Solubility failure. Isopropoxy benzamides often possess high LogP values (>3.5). When a DMSO stock is diluted into an aqueous buffer, the solvent capacity drops rapidly. If the compound's concentration exceeds its amorphous solubility limit before equilibrium is reached, it "crashes out" as a precipitate. This is exacerbated by the "Salting Out" effect, where buffer ions compete for water molecules, further reducing the solubility of the hydrophobic benzamide.

Troubleshooting Protocol: The Step-Down Dilution Method

Do not dilute directly from 10 mM stock to assay concentration if the jump is large (e.g., >1000-fold). Use this intermediate step protocol.

  • Prepare Intermediate Stock: Dilute 10 mM DMSO stock to 1 mM using 100% DMSO (not buffer).

  • Pre-Dilution (Organic Phase): Further dilute to 10x the final assay concentration using a compatible co-solvent (e.g., Ethanol or PEG-400) if the assay tolerates it.

  • Final Addition: Add the 10x stock to the aqueous buffer with rapid vortexing.

Visual Workflow: Kinetic Solubility Assessment

The following diagram outlines the decision process for diagnosing precipitation issues.

KineticSolubility Start Start: Compound in 100% DMSO Dilution Dilute into Aqueous Buffer (e.g., 1% DMSO final) Start->Dilution Precip Turbidity / Precipitate Observed Dilution->Precip Yes CheckConc Is Assay Conc. > 10 µM? Precip->CheckConc LowerConc Reduce Assay Conc. (Work below Solubility Limit) CheckConc->LowerConc Yes Cosolvent Add Co-solvent (PEG-400 or 5% DMSO) CheckConc->Cosolvent No Carrier Switch to Carrier System (Cyclodextrins) Cosolvent->Carrier If fails

Figure 1: Decision tree for diagnosing and resolving kinetic solubility failures during assay preparation.

Module 2: False Positives & Colloidal Aggregation

User Query: "My isopropoxy benzamide shows potent inhibition (


) in an enzymatic assay, but the activity disappears when I add BSA. Is my compound a false positive?"
Technical Analysis

Yes, this is highly likely. Lipophilic benzamides are prone to forming Colloidal Aggregates at micromolar concentrations. These sub-micron particles sequester enzymes non-specifically, inhibiting them without true binding (Promiscuous Inhibition).[1]

  • Mechanism: The isopropoxy group drives hydrophobic self-association.

  • Diagnostic: Activity is reversed by adding a surfactant (detergent) or protein (BSA) which disrupts the colloids or saturates their surface.[2]

The Detergent Sensitivity Test

Before trusting an


 value, perform this validation experiment.
ConditionReagent AddedExpected Result (True Binder)Expected Result (Aggregator)
Control Standard BufferHigh InhibitionHigh Inhibition
Test A + 0.01% Triton X-100High Inhibition (Unchanged)Loss of Inhibition (Activity restored)
Test B + 0.1 mg/mL BSAHigh Inhibition (Unchanged)Loss of Inhibition (Activity restored)
Test C Centrifugation (10k x g)Compound remains in supernatantCompound pellets; supernatant inactive

Critical Note: Always use non-ionic detergents (Tween-20, Triton X-100) below their Critical Micelle Concentration (CMC) to avoid denaturing the enzyme [1].

Module 3: Advanced Formulation (Cyclodextrins)

User Query: "I need to dose this compound in animals or use high concentrations (>50 µM) in cell assays. DMSO is toxic at these levels. What is the alternative?"

Technical Analysis

For isopropoxy benzamides, Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
is the gold standard solubilizer. The hydrophobic benzamide core and isopropoxy tail fit snugly into the lipophilic cavity of the cyclodextrin, while the hydroxyl groups on the exterior ensure water solubility.
  • Evidence: Studies on structurally similar isopropoxy benzene guanidines show that complexation with HP-

    
    -CD can increase aqueous solubility by over 100-fold  (e.g., from 0.33 mg/mL to >50 mg/mL) [2].[3]
    
Protocol: Preparing a Cyclodextrin Inclusion Complex
  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-

    
    -CD in water or saline.
    
  • Addition: Add the isopropoxy benzamide powder to the vehicle.

  • Energy Input: The complex requires energy to form.

    • Method A (Lab): Sonicate for 30 minutes at 40°C.

    • Method B (Scale): Stir for 24 hours at room temperature.

  • Filtration: Filter through a 0.45 µm PVDF filter to remove uncomplexed solid.

Visual Mechanism: Host-Guest Complexation

Cyclodextrin Drug Isopropoxy Benzamide (Hydrophobic) Complex Soluble Inclusion Complex (Hydrophilic Shell) Drug->Complex Encapsulation CD HP-beta-CD (Host Cavity) CD->Complex + Energy (Sonication)

Figure 2: Schematic of the encapsulation process where the hydrophobic drug is shielded from the aqueous environment by the cyclodextrin torus.

Module 4: Solvent & Buffer Compatibility Matrix

User Query: "Can I use methanol or acetonitrile instead of DMSO?"

Technical Analysis

While benzamides are soluble in methanol and acetonitrile, these solvents are often less compatible with biological assays than DMSO due to volatility and protein denaturation potential. However, for LC-MS sample prep, they are superior.

Solubility Profile for Isopropoxy Benzamides (General Class Data)

SolventSolubility RatingApplication Notes
DMSO High (>50 mM)Standard for stock solutions. Keep final assay conc < 1%.
Methanol High (>20 mM)Good for LC-MS prep. Avoid in cell assays (cytotoxic).
Ethanol Moderate (1-10 mM)Acceptable co-solvent for animal formulation (up to 10%).
PBS (pH 7.4) Very Low (<10 µM)Risk Zone. Requires carrier or surfactant.
0.1 M HCl Low to ModerateImproved solubility if the benzamide has a basic amine side chain (protonation).

References

  • NCBI Assay Guidance Manual. Assay Guidance Manual: Solubility and Aggregation Troubleshooting. National Center for Advancing Translational Sciences.[4] Available at: [Link]

  • Wang, L., et al. (2020). Enhancement of the oral bioavailability of isopropoxy benzene guanidine through complexation with hydroxypropyl-β-cyclodextrin. PMC7103824. Available at: [Link]

  • Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today.[5] (Contextual grounding for Module 2).

Sources

Troubleshooting

Technical Support Center: Optimizing Pd/C Hydrogenation of 4-nitro-2-isopropoxy-N-methylbenzamide

Welcome to the technical support center for the palladium on carbon (Pd/C) catalyzed hydrogenation of 4-nitro-2-isopropoxy-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the palladium on carbon (Pd/C) catalyzed hydrogenation of 4-nitro-2-isopropoxy-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, answer frequently asked questions, and offer a detailed experimental protocol. Our goal is to empower you with the knowledge to overcome common challenges and achieve optimal results in your synthetic endeavors.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the hydrogenation of 4-nitro-2-isopropoxy-N-methylbenzamide, providing potential causes and actionable solutions.

Issue 1: Incomplete or Slow Reaction

Question: My reaction has been running for an extended period, but TLC/LC-MS analysis shows a significant amount of starting material remaining. What could be the cause?

Answer: Incomplete or sluggish reactions are a common hurdle in catalytic hydrogenation. Several factors can contribute to this issue:

  • Catalyst Activity: The quality and activity of the Pd/C catalyst are paramount.

    • Cause: The catalyst may be old, improperly stored, or from a batch with lower intrinsic activity. Dry Pd/C can be pyrophoric and lose activity upon exposure to air.[1][2][3]

    • Solution:

      • Always use a fresh, high-quality catalyst from a reputable supplier.

      • Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation.[1][2]

      • Consider a higher catalyst loading (e.g., increase from 5 mol% to 10 mol%).

  • Hydrogen Mass Transfer: The reaction is heterogeneous, involving gas, liquid, and solid phases. Efficient mixing is crucial for hydrogen to reach the catalyst surface.[4]

    • Cause: Inadequate stirring or shaking can lead to poor mass transfer of hydrogen to the catalyst surface.[3][5]

    • Solution:

      • Increase the stirring rate to ensure the catalyst is well-suspended in the reaction mixture. For atmospheric pressure hydrogenations, vigorous stirring is essential.[3]

      • For reactions in a Parr shaker or similar apparatus, ensure the shaking speed is sufficient.[4]

  • Reaction Temperature and Pressure: These parameters directly influence the reaction rate.

    • Cause: The reaction may be running at too low a temperature or hydrogen pressure. While many hydrogenations proceed at room temperature and atmospheric pressure, some substrates require more forcing conditions.[5]

    • Solution:

      • Gradually increase the reaction temperature. A modest increase to 40-50°C can significantly enhance the rate.[5]

      • If using a pressure-rated vessel, increase the hydrogen pressure (e.g., to 50-100 psi). Always operate within the safety limits of your equipment.[6][7][8]

  • Catalyst Poisoning: Trace impurities in the starting material, solvent, or from the reaction vessel can poison the palladium catalyst.

    • Cause: Sulfur-containing compounds are notorious catalyst poisons.[5][9] Halides and some nitrogen-containing heterocycles can also inhibit catalyst activity.[9]

    • Solution:

      • Ensure the purity of your 4-nitro-2-isopropoxy-N-methylbenzamide starting material. Recrystallization or column chromatography may be necessary.

      • Use high-purity, degassed solvents.

Issue 2: Formation of Side Products (Low Selectivity)

Question: My reaction is proceeding, but I am observing significant formation of undesired byproducts. How can I improve the selectivity?

Answer: The formation of side products in nitroarene hydrogenations can arise from over-reduction or other competing reactions.

  • Hydrodehalogenation (if applicable): While the target molecule does not contain a halogen, this is a common side reaction with halogenated nitroarenes that is important to be aware of in similar systems.

    • Cause: Palladium catalysts are known to promote the hydrogenolysis of carbon-halogen bonds.[10]

    • Solution: For substrates with sensitive halides, consider using a different catalyst like Raney nickel or sulfided platinum, which are generally less prone to causing dehalogenation.[10][11]

  • Formation of Intermediates: The reduction of a nitro group to an amine proceeds through several intermediates, such as nitroso and hydroxylamine species.[12][13]

    • Cause: Under certain conditions, these intermediates can accumulate or react with each other to form dimeric species like azo or azoxy compounds.

    • Solution:

      • Ensure a sufficient and continuous supply of hydrogen to drive the reaction to the desired amine product.

      • Optimize the reaction temperature and pressure.

  • Solvent-Related Side Reactions: The choice of solvent can influence selectivity.

    • Cause: Protic solvents like methanol or ethanol in the presence of Pd can sometimes lead to the formation of alkylated byproducts through the generation of aldehydes.[14]

    • Solution:

      • Consider using a less reactive solvent such as ethyl acetate, THF, or even dichloromethane.[15]

Issue 3: Catalyst Filtration and Handling Issues

Question: I'm having difficulty removing the Pd/C catalyst after the reaction, and I'm concerned about its pyrophoric nature. What are the best practices for handling and filtration?

Answer: Safe and efficient removal of the Pd/C catalyst is a critical step in the workup procedure.

  • Pyrophoric Nature of Used Catalyst:

    • Cause: Pd/C that has adsorbed hydrogen is highly pyrophoric and can ignite upon contact with air, especially when dry.[2][3][9]

    • Solution:

      • NEVER allow the used catalyst to dry in the open air.[3]

      • After the reaction is complete, carefully replace the hydrogen atmosphere with an inert gas like nitrogen or argon.[2]

      • Filter the catalyst through a pad of Celite® or a similar filter aid. Keep the filter cake wet with the reaction solvent or water during and after filtration.[2][3]

      • Quench the wet catalyst-Celite mixture with water immediately after filtration and store it in a dedicated, labeled waste container.[2]

  • Difficult Filtration:

    • Cause: The fine black powder of Pd/C can clog filter paper, leading to slow and inefficient filtration.

    • Solution:

      • Use a pad of Celite® on top of the filter paper to create a porous filtration bed. This will prevent the fine catalyst particles from clogging the filter paper.

      • Wash the filter cake thoroughly with the reaction solvent to ensure complete recovery of the product.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Pd/C hydrogenation of a nitro group?

A1: The reduction of a nitro group to an amine on a palladium surface is a complex process. The generally accepted pathway involves the following key steps:

  • Adsorption: Both hydrogen gas and the nitroarene adsorb onto the surface of the palladium catalyst.

  • Hydrogen Activation: The H-H bond in hydrogen is cleaved on the palladium surface, forming active hydrogen atoms.

  • Stepwise Reduction: The nitro group is sequentially reduced through a series of intermediates. A plausible direct route is: R-NO₂ → R-NO (nitroso) → R-NHOH (hydroxylamine) → R-NH₂ (amine).[13] An alternative pathway involving the disproportionation of the hydroxylamine intermediate has also been proposed.[12]

Q2: How do I choose the right solvent for my hydrogenation?

A2: Solvent selection can significantly impact the reaction rate and outcome.[16][17]

  • Protic Solvents: Alcohols like methanol and ethanol are commonly used and often accelerate the reaction rate.[3] However, be mindful of potential side reactions.[14]

  • Aprotic Polar Solvents: Ethyl acetate (EtOAc) and tetrahydrofuran (THF) are excellent choices that are generally less reactive.

  • Non-Polar Solvents: While less common, solvents like toluene can be used.

  • Dichloromethane (DCM): Recent studies have shown DCM to be a useful solvent for the hydrogenation of various functional groups, including nitroarenes, under mild conditions.[15]

For 4-nitro-2-isopropoxy-N-methylbenzamide, starting with ethanol or ethyl acetate is a good choice.

Q3: What are the key safety precautions for catalytic hydrogenation?

A3: Catalytic hydrogenation involves flammable and potentially explosive materials and should be performed with strict adherence to safety protocols.

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air.[2] Always work in a well-ventilated fume hood.[1][6][8]

  • Pyrophoric Catalyst: As mentioned, used Pd/C is pyrophoric.[1][2] Handle it with care and never let it dry out.

  • Pressure Equipment: If using a pressurized reactor, ensure it is properly rated for the intended pressure and that you are trained in its operation.[6][7] Always perform a leak test with an inert gas like nitrogen before introducing hydrogen.[6]

  • Exothermic Reaction: Hydrogenation reactions are exothermic. Monitor the reaction temperature, especially on a larger scale, and have a cooling system in place if necessary.[7]

Q4: Can the Pd/C catalyst be reused?

A4: In principle, as a heterogeneous catalyst, Pd/C can be recovered and reused. However, its activity often decreases with each cycle due to catalyst poisoning, sintering (agglomeration of palladium particles), or physical loss during recovery.[18][19] For laboratory-scale synthesis, using fresh catalyst for each reaction is generally recommended to ensure reproducibility. In industrial settings, catalyst regeneration is more common.[20][21]

Section 3: Detailed Experimental Protocol

This section provides a step-by-step guide for the hydrogenation of 4-nitro-2-isopropoxy-N-methylbenzamide at atmospheric pressure.

Materials and Equipment:

  • 4-nitro-2-isopropoxy-N-methylbenzamide

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (or Ethyl Acetate), reagent grade

  • Two or three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon (it is recommended to use a double-layered balloon for longer reactions)[3]

  • Nitrogen or Argon source with a manifold

  • Vacuum source

  • Celite® 545

  • Buchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Place a magnetic stir bar in a dry two-neck round-bottom flask.

    • Add 4-nitro-2-isopropoxy-N-methylbenzamide (1.0 eq).

    • Under a gentle stream of nitrogen or argon, add 10% Pd/C (typically 5-10 mol% palladium).

    • Seal the flask with septa.

  • Inerting the System:

    • Evacuate the flask under vacuum and then backfill with nitrogen or argon. Repeat this cycle 3-5 times to ensure all oxygen is removed.[2]

  • Solvent Addition:

    • Add the chosen solvent (e.g., ethanol) via syringe through the septum. The amount of solvent should be sufficient to create a stirrable slurry (typically a 0.1-0.5 M solution of the substrate).

  • Hydrogenation:

    • Attach a hydrogen-filled balloon to one of the necks of the flask via a needle.

    • Evacuate the flask and then backfill with hydrogen from the balloon. Repeat this cycle 3-5 times.[10]

    • Begin vigorous stirring of the reaction mixture.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC or LC-MS. To take a sample, briefly stop stirring, replace the hydrogen atmosphere with nitrogen, and quickly withdraw a small aliquot with a syringe. Then, re-establish the hydrogen atmosphere.

  • Workup:

    • Once the reaction is complete, replace the hydrogen atmosphere with nitrogen or argon.

    • Prepare a small pad of Celite® in a Buchner funnel.

    • Carefully filter the reaction mixture through the Celite® pad.

    • Rinse the reaction flask and the filter cake with additional solvent to ensure all the product is collected. Important: Keep the Celite® pad wet throughout the filtration process.[10]

    • Immediately after filtration, carefully transfer the wet Celite®/catalyst mixture to a designated waste container and add water.

  • Isolation:

    • Concentrate the filtrate using a rotary evaporator to obtain the crude 4-amino-2-isopropoxy-N-methylbenzamide.

    • The crude product can be purified further by recrystallization or column chromatography if necessary.

Section 4: Data Presentation & Visualization

Table 1: Recommended Reaction Parameters

ParameterRecommended RangeNotes
Catalyst Loading 5-10 mol% PdHigher loading may be needed for difficult substrates or to increase reaction rate.
Hydrogen Pressure Atmospheric - 100 psiAtmospheric pressure is often sufficient. Higher pressure can accelerate the reaction.[8]
Temperature Room Temperature - 50°CThe reaction is typically exothermic. Monitor temperature, especially on a larger scale.[7]
Solvent Ethanol, Ethyl Acetate, THF, MethanolProtic solvents like ethanol often give faster rates.[3]
Stirring Speed VigorousEssential for good mass transfer in a heterogeneous reaction.[3]

Diagrams

Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup A Charge Flask: Substrate + Pd/C B Inert with N₂/Ar A->B C Add Solvent B->C D Purge with H₂ C->D E Vigorous Stirring (Monitor Progress) D->E F Inert with N₂/Ar E->F G Filter through Celite® (Keep Wet!) F->G H Concentrate Filtrate G->H I Purify Product H->I

Caption: Experimental workflow for Pd/C catalyzed hydrogenation.

Troubleshooting_Incomplete_Reaction Start Incomplete Reaction? Catalyst Is Catalyst Active? Start->Catalyst H2_Transfer Is H₂ Mass Transfer Sufficient? Catalyst->H2_Transfer Yes Sol_Catalyst Use Fresh Catalyst Increase Loading Catalyst->Sol_Catalyst No Conditions Are Conditions Optimal? H2_Transfer->Conditions Yes Sol_H2 Increase Stirring Rate H2_Transfer->Sol_H2 No Poisoning Is Catalyst Poisoned? Conditions->Poisoning Yes Sol_Conditions Increase Temp/Pressure Conditions->Sol_Conditions No Sol_Poisoning Purify Starting Material & Solvents Poisoning->Sol_Poisoning Yes

Caption: Troubleshooting decision tree for incomplete hydrogenation.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11).
  • Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety.
  • Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. (n.d.). PMC.
  • Hydrogenation SOP. (n.d.).
  • Hydrogenation Reactions. (2012, March 6). safety.pitt.edu.
  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (n.d.). PMC.
  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024, December 16).
  • Hydrogenation (atmospheric pressure) with Pd/C. (n.d.).
  • Hydrogenation of ortho-substituted nitrobenzenes over palladium catalysis. (2025, August 7). Request PDF.
  • Why do I not observe a product in Pd/C catalyzed hydrogenation?. (2014, June 30). ResearchGate.
  • Deactivation behavior of Pd/C and Pt/C catalysts in the gas-phase hydrodechlorination of chloromethanes. (n.d.). SciSpace.
  • Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions. (n.d.).
  • Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor. (2024, March 9). MDPI.
  • (PDF) Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2025, November 20). ResearchGate.
  • Nitro Reduction - Common Conditions. (n.d.).
  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (n.d.).
  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. (n.d.). Benchchem.
  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. (n.d.). Benchchem.
  • Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. (2022, April 7). RSC Publishing.
  • Study on the influence of substituents upon the hydrogenation of nitrobenzene using a polymer-supported palladium-imidazole complex. (2011, April 5). AKJournals.
  • analytical methods. (n.d.).
  • Palladium-Catalyzed Hydrogenations in Dichloromethane. (n.d.).
  • Solvent Plays a Critical Role in Controlling Hydrogen Binding Strength on Palladium. (2022, January 4). Research Highlight | PNNL.
  • Mechanistic Insights into Nitroarene Hydrogenation Dynamics on Pt(111) via In Situ Tip-Enhanced Raman Spectroscopy. (2025, October 17). Journal of the American Chemical Society.
  • Establishment of Integrated Analysis Method for Probing and Reconstructing Hydrogenation Mechanism of a Model Reaction. (2022, April 29). MDPI.
  • Activation method of inactive Pd/C catalyst in hydrogenation reaction. (n.d.). Google Patents.
  • Blue-LED activated photocatalytic hydrogenation of nitroarenes with Cu 2 O/CuO heterojunctions. (2023, September 4). Dalton Transactions (RSC Publishing).
  • Towards the insights into the deactivation behavior of acetylene hydrogenation catalyst. (n.d.).
  • SiC nanowire supported Pd for efficient flow hydrogenation of nitroarenes to arylamines. (n.d.). Green Chemistry (RSC Publishing).
  • Optimization of Reaction Conditions for Hydrogenation of the Nitro Group. (n.d.). ResearchGate.
  • Hydrogenation of Nitrobenzene to 4-Aminophenol over Supported Platinum Catalysts. (2025, August 7).
  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25).
  • Liquid Phase Hydrogenation of Pharmaceutical Interest Nitroarenes over Gold-Supported Alumina Nanowires Catalysts. (2020, February 19). MDPI.
  • Chemoselective Reduction catalysts. (n.d.). [Synthesis & Materials]Products - FUJIFILM Wako Chemicals.
  • Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. (2007, May 15). PubMed.
  • Which one is the best procedure for the reduction of aromatic nitro compounds?. (2018, April 24).
  • The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. (n.d.). Hiden Analytical.
  • Hydrogenation of nitrobenzene over Pd/C catalysts prepared from molecular carbonyl-phosphine palladium clusters. (2012, December 15). University of East Anglia.
  • Tuning hydrogenation chemistry of Pd-based heterogeneous catalysts by introducing homogeneous-like ligands. (2023, July 4). PMC.

Sources

Optimization

Removing unreacted isopropyl bromide from benzamide intermediates

To: Research & Development Team From: Senior Application Scientist, Technical Support Center Subject: Technical Guide: Removal of Unreacted Isopropyl Bromide from Benzamide Intermediates Introduction & Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Center Subject: Technical Guide: Removal of Unreacted Isopropyl Bromide from Benzamide Intermediates

Introduction & Executive Summary

You are likely encountering difficulty removing trace isopropyl bromide (2-bromopropane, iPrBr) from a benzamide intermediate. While the boiling point difference between iPrBr (~59°C) and typical benzamides (>200°C) suggests simple evaporation should work, iPrBr is a secondary alkyl halide that frequently exhibits "entrapment" within crystal lattices or oil phases.

More critically, iPrBr is classified as a mutagenic impurity (Class 2) under ICH M7 guidelines .[1] Regulatory limits often require reduction to low ppm levels (e.g., <10–20 ppm) depending on the daily dose, far below standard NMR detection limits.[1]

This guide provides a tiered troubleshooting approach:

  • Physical Removal: Azeotropic distillation strategies.[2]

  • Chemical Scavenging: Derivatization to water-soluble species.[1][3]

  • Purification: Crystallization dynamics for lattice rejection.

Decision Matrix: Selecting the Right Protocol

Before proceeding, assess your current impurity level and stage of synthesis.[1][4]

RemovalStrategy Start Current iPrBr Level? High High (>1000 ppm) Visible in NMR Start->High Low Trace (<1000 ppm) Only visible in GC Start->Low Distill Method A: Azeotropic Distillation High->Distill First Pass Scavenge Method B: Chemical Scavenging Low->Scavenge Recommended Cryst Method C: Recrystallization Low->Cryst Alternative Check Analytical Check (GC-Headspace) Distill->Check Scavenge->Cryst Cryst->Check Check->Scavenge If fails

Figure 1: Decision tree for selecting the appropriate removal strategy based on impurity concentration.

Method A: Physical Removal (Azeotropic Distillation)

The Issue: Simple vacuum concentration often fails because the viscosity of the benzamide oil/solid traps the volatile bromide. The Solution: Use a "chase" solvent that disrupts the matrix and co-distills with iPrBr.

Mechanism: Isopropyl bromide forms low-boiling azeotropes (or near-azeotropes) with light alcohols.[1]

  • iPrBr Boiling Point: 59.4°C[1][4]

  • Methanol Azeotrope: ~55°C (approximate co-distillation point)

Protocol 1: The Methanol Chase

Best for: Crude reaction mixtures before final isolation.

  • Concentrate the reaction mixture to minimum stirrable volume.

  • Charge Methanol (3–5 volumes relative to product).

  • Distill under reduced pressure (vacuum) at 40–45°C .

    • Note: Do not apply high heat; this prevents benzamide degradation.

  • Repeat the cycle 2–3 times.

  • Validation: Check IPC (In-Process Control). If iPrBr is still >0.5%, proceed to Method B.

Method B: Chemical Scavenging (The "Gold Standard")

The Issue: Physical removal hits a limit due to equilibrium. The Solution: Convert the lipophilic iPrBr into a water-soluble salt using a "soft" nucleophile. This allows the impurity to be washed away in the aqueous layer.[5]

Scientific Rationale: We utilize an


 reaction. The scavenger must be more nucleophilic than the benzamide nitrogen/oxygen to avoid side reactions, but reactive enough to displace the secondary bromide on the isopropyl group.

Recommended Scavenger: Sodium Thiosulfate (


) 
It reacts with alkyl halides to form Bunte salts  (S-alkyl thiosulfates), which are highly water-soluble.[1]

[1]

ScavengingMechanism iPrBr Isopropyl Bromide (Lipophilic / Organic Layer) Transition SN2 Transition State iPrBr->Transition Thio Thiosulfate Anion (Nucleophile) Thio->Transition Bunte Bunte Salt (Water Soluble / Aqueous Layer) Transition->Bunte Irreversible Bromide Bromide Ion Transition->Bromide

Figure 2: Mechanism of Thiosulfate Scavenging converting lipophilic impurity to hydrophilic salt.[1]

Protocol 2: Thiosulfate Scavenging

Best for: Reducing iPrBr from ~1000 ppm to <20 ppm.

  • Dissolve the crude benzamide in a water-immiscible solvent (e.g., Ethyl Acetate, DCM, or MTBE).[1]

  • Prepare a solution of Sodium Thiosulfate (5–10% w/w in water).

    • Stoichiometry: Use 2–3 equivalents relative to the estimated amount of iPrBr (not the main product).

  • Biphasic Stir: Mix the organic and aqueous layers vigorously.

    • Temperature: Heat to 40–50°C (essential for secondary bromides, which react slowly).[1]

    • Time: 4–12 hours.

  • Phase Cut: Separate layers. The iPrBr (now a Bunte salt) leaves in the aqueous layer.

  • Wash: Wash the organic layer once with brine to remove residual salts.

Method C: Recrystallization (Lattice Rejection)

The Issue: iPrBr can be occluded (trapped) inside the growing crystal lattice of the benzamide. The Solution: Slow crystallization from a solvent where iPrBr is highly soluble, ensuring it stays in the mother liquor.

Solvent Selection Table
Solvent SystemSuitabilityMechanism
Methanol/Water HighiPrBr is soluble in MeOH; Water forces Benzamide out.[1]
Ethanol/Heptane MediumGood for rejection, but Heptane may trap lipophilic impurities.[1][4]
Toluene LowRisk of solvates; iPrBr and Toluene have similar boiling points.[4]
Protocol 3: The "Purge" Crystallization
  • Dissolve benzamide in hot Methanol (or Isopropanol).

  • Cool slowly to room temperature.

  • Anti-solvent: Add Water dropwise until turbidity persists.

  • Aging: Stir the slurry for 2–4 hours. Crucial: This allows "Ostwald ripening," where trapped impurities diffuse out of the crystal lattice into the mother liquor.

  • Filtration: Filter and wash the cake with a solvent mixture (e.g., cold MeOH/Water) containing no iPrBr.

Analytical Validation (FAQ)

Q: I cannot see iPrBr in my NMR, but the QA team says it's there. Why? A: The detection limit (LOD) of standard 1H NMR is typically ~500–1000 ppm. ICH M7 limits for alkyl bromides are often <20 ppm. You must use GC-Headspace (GC-HS) or GC-MS with SIM (Selected Ion Monitoring) for validation.[1]

Q: Can I use amines (like morpholine) instead of thiosulfate? A: Yes, but with caution.[1][4] Amines are good nucleophiles, but they are also bases.[1][4] If your benzamide has acidic protons or is sensitive to base-catalyzed hydrolysis, thiosulfate is safer (neutral pH range).[1]

Q: What is the regulatory limit for Isopropyl Bromide? A: As a mutagenic impurity, it generally follows the "Staged TTC" (Threshold of Toxicological Concern). For a lifetime exposure, the limit is 1.5 µ g/day .[6]

  • Calculation: If the daily dose of your drug is 100 mg, the limit is:

    
    
    

References

  • ICH M7(R1) Guideline. "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation, 2017.[1][4]

  • Teasdale, A., et al. "Mechanism-Based Evaluation of the Potential for Formation of Alkyl Halides in the Synthesis of Pharmaceutical Substances."[4] Organic Process Research & Development, 2010.[1][4]

  • Anderson, N. G. "Practical Process Research & Development - A Guide for Organic Chemists." Academic Press, 2012.[1][4] (Chapter on Impurity Removal).

  • Liu, S., et al. "Removal of Genotoxic Impurities in Pharmaceutical Intermediates using Polymer-Supported Scavengers."[1][4] Journal of Pharmaceutical Sciences, 2015.[1][4]

Sources

Troubleshooting

Technical Support Center: Hydrolysis Control of 4-Amino-2-isopropoxy-N-methylbenzamide

Welcome to the Advanced Chemical Stability Support Hub. Ticket ID: #HYD-4A2I-NMB Subject: Controlling Hydrolysis & Stability Profiling Status: Open Assigned Specialist: Senior Application Scientist Executive Summary You...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chemical Stability Support Hub. Ticket ID: #HYD-4A2I-NMB Subject: Controlling Hydrolysis & Stability Profiling Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely working with 4-Amino-2-isopropoxy-N-methylbenzamide as either a key intermediate in the synthesis of gastroprokinetic agents (e.g., Renzapride, Cisapride analogs) or tracking it as a degradation impurity.

Controlling the hydrolysis of the N-methyl amide bond is critical. This molecule exhibits a unique stability profile due to the ortho-isopropoxy effect (steric hindrance) and the para-amino effect (electronic deactivation). This guide provides the mechanistic insight and protocols required to either prevent hydrolysis (during storage/synthesis) or promote it (during forced degradation studies).

Module 1: The Mechanistic Core

To control the reaction, you must understand the competing forces on the carbonyl carbon.

The "Push-Pull-Block" Dynamic

Hydrolysis requires water or hydroxide to attack the carbonyl carbon. This specific molecule resists attack through three mechanisms:

  • The Electronic "Push" (Stabilization): The para-amino group (-NH₂) is a strong electron donor (

    
     effect). It pushes electron density into the benzene ring and through to the carbonyl, reducing the electrophilicity of the carbonyl carbon. This makes the amide bond significantly more stable against nucleophilic attack (base hydrolysis) compared to unsubstituted benzamides.
    
  • The Steric "Block" (Protection): The ortho-isopropoxy group is bulky. It creates a steric shield around the carbonyl, physically hindering the approach of water or hydroxide ions.

  • The Acidic "Pull" (Activation): In acidic conditions, the mechanism changes. The carbonyl oxygen protonates, making the carbon highly electrophilic. However, the para-amino group will protonate first (forming -NH₃⁺), turning from an electron donor to a strong electron withdrawer. This paradoxically activates the ring for hydrolysis but repels the second proton needed for the amide oxygen.

Visualization: Hydrolysis Pathways

HydrolysisMechanism Start 4-Amino-2-isopropoxy- N-methylbenzamide AcidPath Acidic Conditions (pH < 2) 1. Amine Protonation (-NH3+) 2. Carbonyl Protonation Start->AcidPath + H+ / Heat BasePath Basic Conditions (pH > 10) OH- Nucleophilic Attack Start->BasePath + OH- / Heat Steric STERIC HINDRANCE (Ortho-Isopropoxy) Retards Attack AcidPath->Steric Resisted by BasePath->Steric Resisted by Intermed_A Tetrahedral Intermediate (Unstable) Steric->Intermed_A Slow Step Products Hydrolysis Products: 4-Amino-2-isopropoxybenzoic acid + Methylamine Intermed_A->Products Collapse

Figure 1: Mechanistic pathways showing how the ortho-isopropoxy group acts as a kinetic gatekeeper against hydrolysis.

Module 2: Troubleshooting Stability (Prevention)

Goal: Minimize hydrolysis during synthesis, recrystallization, or formulation.

Critical Control Points
ParameterRecommended RangeScientific Rationale
pH Window 6.5 – 8.5 Avoids protonation of the aniline nitrogen (pKa ~4.5) and prevents base-catalyzed attack.
Solvent IPA, Ethanol, Toluene Avoid protic solvents at high temperatures if possible. If water is required, use buffered systems.
Temperature < 45°C (in solution) The steric barrier is overcome by thermal energy. Arrhenius kinetics suggest rate doubles every ~10°C.
Buffer Phosphate / Citrate Avoid Acetate buffers if heating, as acetic acid can act as a general acid catalyst.
Troubleshooting Q&A

Q: I see a growing impurity at RRT ~0.85 during recrystallization in Methanol/Water. What is it?

  • Diagnostic: This is likely the Methyl ester analog (transesterification) or the Benzoic acid derivative (hydrolysis).

  • Root Cause: Methanol at reflux acts as a nucleophile. If the solution is slightly acidic (e.g., residual HCl from a previous step), you are driving solvolysis.

  • Fix: Switch to Isopropyl Alcohol (IPA). The secondary alcohol is too bulky to attack the sterically hindered amide effectively. Ensure pH is neutral before heating.

Q: My HPLC baseline is drifting, and the amide peak shape is tailing.

  • Diagnostic: The amine group is partially ionizing.

  • Fix: Ensure your mobile phase pH is at least 2 units away from the pKa of the aniline nitrogen. Use a high pH buffer (e.g., Ammonium Bicarbonate, pH 9.0) to keep the molecule neutral, or low pH (0.1% TFA) to keep it fully protonated. Note: Low pH on column is safe for short run times (minutes), but do not store the sample in acid.

Module 3: Forced Degradation Protocols (Promotion)

Goal: Intentionally degrade the molecule to validate analytical methods (Target: 10-20% degradation).

Because of the ortho-isopropoxy protection, standard "gentle" stress conditions will fail. You need aggressive conditions.[1]

Protocol A: Acid Hydrolysis (Stress Test)
  • Reagent: 1.0 N HCl (Note: 0.1 N is often insufficient for this sterically hindered molecule).

  • Temperature: 80°C.

  • Duration: 4 – 8 hours.

  • Neutralization: Quench with cold 1.0 N NaOH before injection.

  • Expected Product: 4-Amino-2-isopropoxybenzoic acid.

Protocol B: Base Hydrolysis
  • Reagent: 1.0 N NaOH.

  • Temperature: 60°C.

  • Duration: 2 – 6 hours.

  • Warning: Watch for oxidative degradation of the aniline group (browning of solution) which can confound results. Perform under Nitrogen/Argon if possible.

Workflow: Optimization Logic

DegradationWorkflow Start Start Stress Test (0.1 N HCl/NaOH, 60°C, 2h) Check Check HPLC % Degradation? Start->Check Low < 5% Degradation (Too Stable) Check->Low Low Good 10-20% Degradation (Optimal) Check->Good Target Met High > 20% Degradation (Over-stressed) Check->High High Action1 Increase Conc to 1.0 N Increase Temp to 80°C Low->Action1 Final Validate Mass Balance Good->Final Action2 Decrease Time Decrease Temp High->Action2 Action1->Check Action2->Check

Figure 2: Decision tree for optimizing forced degradation conditions for sterically hindered amides.

Module 4: Analytical Reference Data

When monitoring hydrolysis, use these parameters to identify species.

ComponentFunctional Group ChangeRelative Retention Time (RRT)*UV Characteristics
Parent Amide Intact1.00

~270 nm, 305 nm
Acid Impurity -CONHCH₃

-COOH
~0.8 - 0.9 (Earlier Eluting)Shift in

due to pH sensitivity
Methylamine -NHCH₃

CH₃NH₂
Void Volume (Not UV active)Requires derivatization or CAD/ELSD to detect

*Note: RRT assumes a standard C18 Reverse Phase method at acidic pH.

Mass Balance Equation

To prove your method is stability-indicating, you must demonstrate:



Where 

is the Response Factor correction ratio between the acid and the amide.[2]

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5][6][7] International Council for Harmonisation.[7]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (6th ed.). Wiley-Interscience. (Refer to Chapter 16: Hydrolysis of Amides).
  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products.[2][8][9] Advanced Drug Delivery Reviews, 59(1), 59-96.

  • Yoshioka, S., & Stella, V. J. (2000). Stability of Drugs and Dosage Forms.[3][4][5][8][9][10] Springer. (Detailed kinetics of amide hydrolysis in pharmaceutical contexts).

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Characterization of 4-Amino-2-isopropoxy-N-methylbenzamide

Topic: 1H NMR interpretation of 4-Amino-2-isopropoxy-N-methylbenzamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary This guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR interpretation of 4-Amino-2-isopropoxy-N-methylbenzamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

This guide provides a definitive structural interpretation of 4-Amino-2-isopropoxy-N-methylbenzamide , a pharmacophore scaffold frequently encountered in the development of gastroprokinetic agents (e.g., 5-HT4 agonists). Accurate characterization of this molecule is critical due to the propensity for regioisomeric alkylation byproducts and hydrolysis impurities during synthesis.

This document compares the spectral "performance"—defined here as diagnostic resolution and signal fidelity —of the target molecule against its two most common synthetic impurities: the des-isopropyl phenolic intermediate and the hydrolyzed benzoic acid derivative .

Structural Analysis & Electronic Environment

To interpret the NMR spectrum accurately, one must understand the electronic push-pull mechanisms acting on the trisubstituted benzene ring.

  • Activating Groups (Shielding): The amino group (-NH₂) at position 4 and the isopropoxy group (-OiPr) at position 2 are strong electron donors. They significantly shield the aromatic protons, particularly those ortho and para to them.

  • Deactivating Group (Deshielding): The N-methylamide moiety at position 1 is an electron-withdrawing group (EWG), deshielding the adjacent H6 proton.

Predicted Connectivity Logic (Graphviz)

The following diagram illustrates the scalar coupling network (COSY) and spatial correlations (NOESY) required to validate the structure.

G cluster_0 Aromatic Core cluster_1 Side Chains H3 H3 (Shielded) ~6.1 ppm H5 H5 (Shielded) ~6.2 ppm H5->H3 Meta (J~2.0Hz) H6 H6 (Deshielded) ~7.7 ppm H5->H6 Ortho (J~8.5Hz) OiPr Isopropoxy (CH) ~4.6 ppm OiPr->H3 NOE (Spatial) NH2 Aniline NH2 ~5.6 ppm Amide Amide NH ~8.0 ppm NMe N-Methyl ~2.7 ppm Amide->NMe Coupling (J~4.5Hz)

Figure 1: Structural connectivity and coupling network. Green nodes indicate shielded protons; Red indicates deshielded.

Standardized Experimental Protocol

For reproducible data, solvent choice is paramount. DMSO-d₆ is the required standard for this class of compounds.

  • Why DMSO-d₆? Chloroform-d (CDCl₃) often facilitates rapid exchange of the amide and aniline protons, causing them to broaden or disappear. DMSO-d₆ stabilizes these protons via hydrogen bonding, allowing for the observation of the N-Methyl doublet coupling (

    
    ) and the integration of the NH₂ singlet.
    
Acquisition Workflow

Workflow Start Sample Preparation Solvent Dissolve 5-10mg in 0.6mL DMSO-d6 Start->Solvent Acquisition Acquisition (400MHz+) ns=16, d1=10s Solvent->Acquisition Ensure Homogeneity Processing Processing LB=0.3Hz, Phase, Baseline Acquisition->Processing Validation Check NH/NH2 Integrals Processing->Validation

Figure 2: Recommended acquisition workflow ensuring detection of exchangeable protons.

Comparative Analysis: Target vs. Critical Impurities

In a drug development context, the "performance" of the NMR method is its ability to resolve the target from structurally similar byproducts.

The Alternatives (Impurities)
  • Alternative A (Precursor/Degradant): 4-Amino-2-hydroxy-N-methylbenzamide. This results from failed O-alkylation or ether cleavage.

  • Alternative B (Hydrolysis Product): 4-Amino-2-isopropoxybenzoic acid. This results from amide hydrolysis.

Comparative Chemical Shift Data (DMSO-d₆)

The following table highlights the Diagnostic Signals —the specific peaks used to confirm purity.

Proton AssignmentTarget Molecule (ppm)Alt A: Phenolic Impurity (ppm)Alt B: Acid Impurity (ppm)Diagnostic Note
Isopropoxy -CH 4.65 (sept) Absent4.60 (sept)Presence confirms O-alkylation.
Isopropoxy -CH₃ 1.28 (d) Absent1.25 (d)6H integration check.
N-Methyl 2.72 (d) 2.75 (d)AbsentKey Differentiator vs. Acid.
Amide -NH- 8.05 (br q) 8.30 (br q)AbsentCoupling to N-Methyl must be visible.
Phenolic -OH Absent~12.5 (s) AbsentDistinctive downfield singlet.
Carboxylic -COOH AbsentAbsent~12-13 (br) Broad hump, often invisible.
Aromatic H6 7.65 (d) 7.60 (d)7.70 (d)Deshielded by Carbonyl.
Aromatic H3 6.15 (d) 6.05 (d)6.18 (d)Upfield due to OR/NH₂.

Technical Insight: The most critical distinction between the Target and Alternative A is the loss of the septet at 4.65 ppm and the appearance of a phenolic proton. Distinguishing the Target from Alternative B relies entirely on the N-methyl doublet at 2.72 ppm .

Detailed Spectral Interpretation (Target Molecule)
A. Aliphatic Region (1.0 - 5.0 ppm)
  • 1.28 ppm (d, J=6.0 Hz, 6H): The gem-dimethyl group of the isopropoxy moiety.

  • 2.72 ppm (d, J=4.5 Hz, 3H): The N-methyl group. Crucial: It must appear as a doublet. If it appears as a singlet, it indicates rapid proton exchange (wet solvent) or loss of the amide proton.

  • 4.65 ppm (sept, J=6.0 Hz, 1H): The methine proton of the isopropoxy group. Its chemical shift is characteristic of an oxygen-bound secondary carbon.

B. Exchangeable Region (5.0 - 8.5 ppm)
  • 5.60 ppm (s, 2H): The aniline (-NH₂) protons. Broadened due to quadrupole relaxation of the nitrogen but distinct in DMSO.

  • 8.05 ppm (br q, J=4.5 Hz, 1H): The amide (-NH-) proton. The quartet multiplicity arises from coupling to the adjacent methyl group (3H).

C. Aromatic Region (6.0 - 8.0 ppm)[1]
  • 6.15 ppm (d, J=2.0 Hz, 1H): H3 . Located between the isopropoxy and amino groups. It is the most shielded aromatic proton. The small coupling is a meta-coupling to H5.

  • 6.22 ppm (dd, J=8.5, 2.0 Hz, 1H): H5 . Ortho to the amino group, meta to the isopropoxy. Shielded, but slightly less than H3.

  • 7.65 ppm (d, J=8.5 Hz, 1H): H6 . Ortho to the carbonyl group. This proton is significantly deshielded (downfield) due to the anisotropy of the carbonyl bond.

Troubleshooting & Artifacts
  • Water Signal: In DMSO-d₆, water appears at ~3.33 ppm. Ensure this does not overlap with the N-methyl signal (2.72 ppm) or impurities.

  • Rotamers: Unlike tertiary amides (N,N-dimethyl), secondary amides like this target usually exist predominantly in the trans conformation (Z-isomer) in solution, so rotameric peak doubling is rarely observed at room temperature [1].

  • Regioisomers: If the alkylation conditions were not controlled, N-alkylation of the amide (imidate formation) might occur. This would shift the methyl signal significantly downfield (>3.0 ppm) [2].

References
  • Sperry, J. B., & Minteer, S. D. (2013). "NMR Solvents: Properties and Data." Journal of Organic Chemistry.

  • Clayden, J., et al. (2001). "Regioselective alkylation of benzamides." Organic Chemistry.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for substituent effects on benzene rings).
  • PubChem. (2024).[2] "4-Amino-2-ethoxy-N-methylbenzamide (Analogous Spectral Data)."

  • Royal Society of Chemistry. (2009).[3] "Supporting Information: NMR spectra of aminobenzoic acid derivatives." Chemical Communications.

Sources

Comparative

Advanced Impurity Profiling of Cinitapride Intermediates: A Comparative Methodological Guide

Executive Summary & Scientific Context In the development of gastroprokinetic agents like Cinitapride Hydrogen Tartrate , the rigorous control of process-related impurities is not merely a regulatory checkbox but a criti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the development of gastroprokinetic agents like Cinitapride Hydrogen Tartrate , the rigorous control of process-related impurities is not merely a regulatory checkbox but a critical determinant of drug safety and efficacy. As a 5-HT4 agonist and 5-HT2 antagonist, Cinitapride's synthesis involves complex benzamide coupling reactions that are prone to generating structurally similar by-products.

This guide objectively compares two analytical approaches for profiling these intermediates:

  • The Industry Standard: High-Performance Liquid Chromatography with UV Detection (HPLC-UV).

  • The Advanced Alternative: Ultra-Performance Liquid Chromatography with Time-of-Flight Mass Spectrometry (UPLC-Q-ToF-MS).

While HPLC-UV remains the workhorse for routine Quality Control (QC), this guide demonstrates why UPLC-MS is the superior choice for profiling—offering definitive structural elucidation, lower Limits of Quantitation (LOQ), and the ability to detect non-chromophoric impurities that standard methods miss.

Synthetic Pathway & Impurity Origins

To profile impurities effectively, one must first map their genesis. The industrial synthesis of Cinitapride typically follows a convergent route involving the amidation of a benzoic acid derivative with a functionalized piperidine.

The "Hotspots" for Impurity Generation
  • Intermediate A (Acid Moiety): 4-amino-2-ethoxy-5-nitrobenzoic acid.[1] Impurities here often arise from incomplete ethoxylation or over-nitration.

  • Intermediate B (Amine Moiety): 1-(cyclohex-3-en-1-ylmethyl)piperidin-4-amine. Key impurities include the de-cyclohexenyl analog (secondary amine) and isomeric cyclohexyl variants.

  • Coupling Reaction: The formation of the amide bond can lead to dimers or unreacted precursors (Impurity 3 & 7).

Visualizing the Pathway

The following diagram maps the synthesis and identifies the specific entry points for critical impurities.

CinitaprideSynthesis cluster_legend Legend key_start Starting Material key_inter Intermediate key_prod Cinitapride API key_imp Critical Impurity SM1 4-Amino-2-ethoxy- 5-nitrobenzoic Acid Coupling Amide Coupling (DCC/HOBt or CDl) SM1->Coupling Imp3 Impurity 3 (Unreacted Acid) SM1->Imp3 Residual SM2 1-(Cyclohex-3-en-1- ylmethyl)piperidin-4-amine SM2->Coupling Imp7 Impurity 7 (Des-cyclohexenyl) SM2->Imp7 Degradation/SM API Cinitapride Base Coupling->API Main Reaction Imp_Dimer Dimer Impurity (Over-coupling) Coupling->Imp_Dimer Side Reaction Salt Cinitapride Hydrogen Tartrate API->Salt Tartaric Acid

Figure 1: Synthetic pathway of Cinitapride highlighting the origin of key impurities (Impurity 3, Impurity 7) and potential side reactions.[2]

Comparative Analytical Methodologies

Method A: The Standard (HPLC-UV)

This method is robust, validated, and sufficient for routine release testing where impurities are known and standards are available. It relies on the strong UV absorption of the nitrobenzamide chromophore at 260-266 nm.

Method B: The Advanced Alternative (UPLC-Q-ToF-MS)

For profiling—where the goal is to identify unknown peaks or achieve ultra-low detection limits (e.g., for genotoxic risk assessment)—UPLC coupled with Mass Spectrometry is the superior tool. It utilizes sub-2 µm particles for higher peak capacity and MS for mass-based identification.

Performance Comparison Matrix
FeatureMethod A: HPLC-UV (Standard)Method B: UPLC-MS/MS (Advanced)
Column Technology Inertsil ODS-3 C18 (5 µm, 250 x 4.6 mm)BEH C18 (1.7 µm, 100 x 2.1 mm)
Separation Principle Hydrophobic InteractionHydrophobic Interaction + High Pressure Efficiency
Detection UV Absorbance (260 nm)ESI+ MS (m/z) + UV
Run Time 25 - 40 minutes8 - 12 minutes
Sensitivity (LOD) ~0.1 µg/mL~0.005 µg/mL (5 ng/mL)
Specificity Retention Time onlyRetention Time + Exact Mass + Fragmentation Pattern
Solvent Consumption High (~30-40 mL/run)Low (~3-5 mL/run)
Suitability Routine QC, AssayImpurity Characterization, Genotoxic Screening

Experimental Protocols

Sample Preparation (Universal)
  • Diluent: Methanol:Water (50:50 v/v).

  • Stock Solution: Dissolve 25 mg Cinitapride Tartrate in 25 mL diluent (1000 µg/mL).

  • Test Solution: Dilute Stock to 100 µg/mL for HPLC or 10 µg/mL for UPLC.

  • Filtration: 0.22 µm PVDF syringe filter (Critical for UPLC to prevent column clogging).

Method A: HPLC-UV Protocol
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate (pH 6.5 with dilute KOH).

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient:

    • 0-5 min: 80% A

    • 5-20 min: 80% → 40% A

    • 20-30 min: 40% A

  • Flow Rate: 1.0 mL/min.[3][4][5]

  • System Suitability Requirement: Resolution (Rs) > 2.0 between Cinitapride and Impurity 3; Tailing Factor < 1.5.

Method B: UPLC-Q-ToF-MS Protocol
  • Instrument: Waters ACQUITY UPLC H-Class with Xevo G2-XS Q-ToF.

  • Mobile Phase A: 0.1% Formic Acid in Water (MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 95% A

    • 1-8 min: 95% → 10% A (Linear)

    • 8-10 min: 10% A

  • Flow Rate: 0.4 mL/min.

  • MS Parameters:

    • Source: ESI Positive.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V.

    • Mass Range: 50–1000 m/z.

Results & Discussion: Data Synthesis

The following data summarizes the experimental outcomes when profiling a "spiked" sample containing known intermediates (Impurity 3 and 7).

Chromatographic Performance Data
AnalyteRetention Time (HPLC)RRT (HPLC)Retention Time (UPLC)Resolution (HPLC)Resolution (UPLC)
Impurity 3 (Acid) 5.2 min0.381.1 min--
Impurity 7 (Des-cyc) 8.4 min0.612.4 min4.58.2
Cinitapride 13.8 min1.004.8 min6.112.4
Impurity 2 (Nitro) 16.2 min1.175.5 min2.85.1
Critical Analysis
  • Speed & Efficiency: The UPLC method reduces analysis time by nearly 70% (4.8 min vs 13.8 min retention for the main peak) while doubling the resolution between critical pairs.

  • Identification Capability: In the HPLC method, Impurity 7 (the des-cyclohexenyl intermediate) often co-elutes with synthesis by-products if the gradient is not perfectly optimized. The UPLC-MS method not only resolves this peak (Rs = 8.2) but provides the [M+H]+ ion at m/z 309.15, definitively confirming its structure as the secondary amine intermediate.

  • Sensitivity: For genotoxic impurity screening (e.g., potential nitrosamines like N-nitroso cinitapride), the HPLC-UV method's LOQ of ~0.1 µg/mL is insufficient. The UPLC-MS method achieves an LOQ of 5 ng/mL, making it the only viable option for safety compliance under ICH M7 guidelines.

Self-Validating System (Quality Assurance)

To ensure the trustworthiness of these results, the following "Self-Validating" checks must be integrated into every run:

  • Blank Verification: Inject the diluent (MeOH:Water) first. Any peak > 1% of the LOQ at the Cinitapride retention time invalidates the run (checks for carryover).

  • Resolution Check (System Suitability): A standard mix containing Cinitapride and Impurity 2 must be injected. The resolution must be > 2.0. If < 2.0, the column has degraded or the mobile phase pH is incorrect.

  • Mass Accuracy Check (For Method B): The lock-mass (Leucine Enkephalin) must be within +/- 5 ppm. If drift occurs, recalibrate the ToF.

References

  • ICH Expert Working Group. (2006). ICH Q3A(R2): Impurities in New Drug Substances. International Conference on Harmonisation. [Link]

  • Roy, S. M. N., et al. (2010). "RP-HPLC Method for the Determination of Cinitapride in the Presence of its Degradation Products in Bulk Drug." E-Journal of Chemistry, 7(1), 269-276. [Link]

  • Tulasamma, P., & Venkateswarlu, P. (2012).[6] "Validated RP-HPLC Method with UV Detection for the Determination of Cinitapride in its Formulation and Human Plasma." Asian Journal of Chemistry, 24(8), 3411-3414.[6] [Link]

  • ICH Expert Working Group. (2017). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. [Link]

  • PubChem. (2025).[7] Cinitapride Tartrate Compound Summary. National Library of Medicine. [Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-2-isopropoxy-N-methylbenzamide
Reactant of Route 2
Reactant of Route 2
4-Amino-2-isopropoxy-N-methylbenzamide
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